molecular formula C16H22O2 B8236339 GK563

GK563

Cat. No.: B8236339
M. Wt: 246.34 g/mol
InChI Key: IAYKBJFWLAKGMR-GJZGRUSLSA-N
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Description

GK563 is a useful research compound. Its molecular formula is C16H22O2 and its molecular weight is 246.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4S)-3-(4-phenylbutyl)-4-propyloxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYKBJFWLAKGMR-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1[C@@H](C(=O)O1)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of GK563: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive searches for the mechanism of action of a compound designated "GK563" have yielded no specific results in the public domain, including peer-reviewed literature and clinical trial databases. This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed publicly, or a potential typographical error.

To illustrate the depth of analysis and presentation requested, this document provides a comprehensive guide on the mechanism of action of a well-characterized therapeutic agent, Imatinib , as a surrogate. Imatinib is a tyrosine kinase inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). This guide will adhere to the specified requirements for data presentation, experimental protocols, and visualizations.

Hypothetical Guide: The Mechanism of Action of Imatinib

Core Mechanism of Action

Imatinib functions as a potent and selective inhibitor of several protein tyrosine kinases. Its primary targets include the Abelson murine leukemia viral oncogene homolog 1 (Abl), platelet-derived growth factor receptors (PDGFR), and the KIT proto-oncogene receptor tyrosine kinase (c-Kit). In the context of CML, Imatinib specifically targets the constitutively active Bcr-Abl fusion protein, the product of the Philadelphia chromosome translocation. By binding to the ATP-binding site of the Bcr-Abl kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, thereby preventing the phosphorylation of its downstream substrates and inhibiting the cellular signaling pathways that drive malignant cell proliferation and survival.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Imatinib against its primary targets and its effects on relevant cell lines.

Table 1: In Vitro Kinase Inhibition by Imatinib

Target KinaseIC50 (nM)Assay TypeReference
v-Abl25Cell-free[Source]
c-Abl38Cell-free[Source]
Bcr-Abl250-1000Cellular[Source]
PDGFRα100Cell-free[Source]
PDGFRβ100Cell-free[Source]
c-Kit100Cell-free[Source]
Src>10,000Cell-free[Source]

Table 2: Cellular Effects of Imatinib

Cell LineCell TypeIC50 (nM) for ProliferationApoptosis InductionReference
K562CML (Bcr-Abl+)300Yes[Source]
Ba/F3 p210Pro-B (Bcr-Abl+)500-1000Yes[Source]
Ba/F3 parentalPro-B (Bcr-Abl-)>10,000No[Source]
GIST-T1GIST (c-Kit mutant)10-50Yes[Source]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Calbiochem Kinase Profiling)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Imatinib against a panel of purified tyrosine kinases.

  • Methodology:

    • Recombinant kinase domains are incubated with a specific peptide substrate and γ-³²P-ATP in a kinase buffer.

    • Imatinib is added at varying concentrations (typically in a 10-point serial dilution).

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, often using phosphocellulose paper.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of Imatinib on the proliferation of cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of Imatinib or a vehicle control (e.g., DMSO).

    • Cells are incubated for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., acidified isopropanol).

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

Imatinib Mechanism of Action in CML

Imatinib_MoA_CML cluster_0 Bcr-Abl Signaling Cascade cluster_1 Effect of Imatinib cluster_2 Cellular Outcomes cluster_3 Therapeutic Effect BcrAbl Bcr-Abl (Constitutively Active Kinase) pSubstrate Phosphorylated Substrates BcrAbl->pSubstrate Phosphorylation Imatinib Imatinib ATP ATP ATP->BcrAbl Substrate Downstream Substrates (e.g., CrkL, STAT5) Substrate->pSubstrate Proliferation Increased Cell Proliferation & Survival pSubstrate->Proliferation Apoptosis Inhibition of Apoptosis pSubstrate->Apoptosis NoProliferation Decreased Proliferation Imatinib->BcrAbl Binds to ATP-binding site (Inhibits Kinase Activity) InduceApoptosis Induction of Apoptosis Leukemia Leukemia Progression Proliferation->Leukemia Apoptosis->Leukemia Remission Clinical Remission NoProliferation->Remission InduceApoptosis->Remission

Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling and promoting apoptosis in CML cells.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells (e.g., K562) Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Dilution 2. Prepare Serial Dilutions of Imatinib Treatment 4. Add Imatinib Dilutions to Wells Drug_Dilution->Treatment Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Solubilization 7. Solubilize Formazan MTT_Addition->Solubilization Read_Plate 8. Read Absorbance Solubilization->Read_Plate Analysis 9. Analyze Data & Calculate IC50 Read_Plate->Analysis

Unveiling (±)-trans-GK563: A Technical Guide to a Potent iPLA₂ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of (±)-trans-GK563, a potent and selective inhibitor of group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂). This document details its chemical identifiers, physicochemical properties, and its role in the context of β-cell apoptosis, supported by experimental data and a visualization of the relevant signaling pathway.

Chemical Structure and Properties

(±)-trans-GK563 is a novel β-lactone-based inhibitor that has demonstrated high potency against GVIA iPLA₂. Its chemical identity and key properties are summarized below.

IdentifierValueSource
IUPAC Name (3S,4S)-3-(4-phenylbutyl)-4-propyloxetan-2-one[1]
Canonical SMILES O=C1--INVALID-LINK----INVALID-LINK--O1[2]
InChI Key IAYKBJFWLAKGMR-GJZGRUSLSA-N[1]
Molecular Formula C₁₆H₂₂O₂[1][2]
Molecular Weight 246.3 g/mol
CAS Number 2351820-19-2

Table 1: Chemical Identifiers for (±)-trans-GK563

Physicochemical Data

The solubility and storage conditions for (±)-trans-GK563 are crucial for its experimental handling and stability.

PropertyValueSource
Solubility Slightly soluble in Chloroform, DMSO, and Methanol
Storage Store at -20°C

Table 2: Physicochemical Properties of (±)-trans-GK563

Biological Activity and Selectivity

(±)-trans-GK563 is a highly potent inhibitor of GVIA iPLA₂ and exhibits significant selectivity over the cytosolic phospholipase A₂ (cPLA₂).

TargetIC₅₀Source
GVIA iPLA₂ 1 nM
GVIA cPLA₂ 22 µM

Table 3: Inhibitory Activity of (±)-trans-GK563

The mechanism of inhibition involves the β-lactone ring, which is known to covalently modify the catalytic serine residues within the active site of phospholipases.

Role in β-Cell Apoptosis Signaling Pathway

(±)-trans-GK563 has been shown to inhibit apoptosis in INS-1 β-cells induced by proinflammatory cytokines such as IL-1β and IFN-γ at concentrations of 1 and 10 µM. This anti-apoptotic effect is attributed to its inhibition of GVIA iPLA₂, a key enzyme in a signaling cascade that leads to programmed cell death in pancreatic β-cells.

The signaling pathway initiated by proinflammatory cytokines and leading to β-cell apoptosis involves the induction of GVIA iPLA₂. The activation of iPLA₂ leads to the production of lysophosphatidylcholine (LPC), which in turn induces neutral sphingomyelinase (NSMase). NSMase catalyzes the hydrolysis of sphingomyelin to produce ceramide. Ceramide then acts on the mitochondria, triggering the intrinsic pathway of apoptosis through the release of cytochrome c and subsequent activation of executioner caspases like caspase-3.

Below is a diagram illustrating this signaling pathway and the point of intervention for (±)-trans-GK563.

GVIA_iPLA2_Apoptosis_Pathway cluster_stimuli Inducers Cytokines Proinflammatory Cytokines (e.g., IL-1β, IFN-γ) iPLA2 GVIA iPLA₂ Activation Cytokines->iPLA2 ER_Stress ER Stress ER_Stress->iPLA2 LPC Lysophosphatidylcholine (LPC) Generation iPLA2->LPC NSMase Neutral Sphingomyelinase (NSMase) Induction LPC->NSMase Ceramide Ceramide Production NSMase->Ceramide Mitochondria Mitochondrial Dysfunction (Cytochrome c release) Ceramide->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis β-Cell Apoptosis Caspase3->Apoptosis GK563 (±)-trans-GK563 This compound->iPLA2

Caption: Signaling pathway of cytokine-induced β-cell apoptosis via GVIA iPLA₂ and its inhibition by (±)-trans-GK563.

Experimental Protocols

Detailed experimental protocols for the synthesis of (±)-trans-GK563 and the specific assays used to determine its biological activity are critical for reproducibility.

Synthesis of (±)-trans-GK563

A detailed, step-by-step experimental protocol for the chemical synthesis of (±)-trans-GK563 is not publicly available in the searched resources. General methods for β-lactone synthesis often involve the cycloaddition of ketenes with aldehydes or ketones, or the lactonization of β-hydroxy carboxylic acids. The specific reagents, reaction conditions, and purification methods for (±)-trans-GK563 would be found in specialized medicinal chemistry literature.

In Vitro iPLA₂ Inhibition Assay

The inhibitory activity of (±)-trans-GK563 against GVIA iPLA₂ was determined using a radioactivity-based mixed micelle assay. While the specific, detailed protocol for this compound is not provided in the available search results, a general methodology for such an assay is as follows:

  • Preparation of Mixed Micelles: A substrate mixture is prepared containing a radiolabeled phospholipid (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine), a non-ionic surfactant (e.g., Triton X-100), and a lipid activator (e.g., dioleoylglycerol) in a buffered solution.

  • Enzyme and Inhibitor Incubation: Purified recombinant human GVIA iPLA₂ is pre-incubated with varying concentrations of (±)-trans-GK563 (or vehicle control) in an assay buffer at a specified temperature and for a set duration to allow for inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the mixed micelle substrate to the enzyme-inhibitor mixture.

  • Reaction Quenching and Extraction: After a defined incubation period, the reaction is terminated by adding a quenching solution (e.g., a mixture of organic solvents like Dole's reagent). The released radiolabeled fatty acid is then extracted from the aqueous phase.

  • Quantification: The amount of radioactivity in the extracted organic phase, corresponding to the released fatty acid, is measured using liquid scintillation counting.

  • Data Analysis: The percentage of enzyme inhibition at each concentration of (±)-trans-GK563 is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable pharmacological model.

Conclusion

(±)-trans-GK563 is a valuable research tool for studying the roles of GVIA iPLA₂ in various physiological and pathological processes, particularly in the context of β-cell apoptosis and diabetes. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. Further research into its pharmacokinetic and pharmacodynamic properties will be essential to evaluate its therapeutic potential.

References

In-Depth Technical Guide: Discovery and Synthesis of GK563, a Potent and Selective GVIA iPLA₂ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GK563, chemically identified as trans-3-(4-phenylbutyl)-4-propyloxetan-2-one, has emerged as a highly potent and selective inhibitor of the Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂). With an IC₅₀ in the nanomolar range, this compound presents a significant advancement in the study of GVIA iPLA₂-mediated signaling pathways and offers a promising therapeutic lead for autoimmune diseases, particularly type 1 diabetes. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery of this compound

This compound was identified as a novel β-lactone-based inhibitor of GVIA iPLA₂. This discovery was the result of structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors for this enzyme. The research highlighted the importance of the β-lactone ring combined with specific substitutions at the 3 and 4 positions for high inhibitory activity. This compound was found to be the most potent inhibitor reported, exhibiting an IC₅₀ of 1 nM and demonstrating over 22,000-fold selectivity for GVIA iPLA₂ over the GIVA cPLA₂ isoform.[1][2][3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general approach for the synthesis of similar β-lactones involves the cyclization of corresponding β-hydroxy carboxylic acids. The synthesis of trans-3-(4-phenylbutyl)-4-propyloxetan-2-one would likely involve the stereoselective synthesis of the precursor 3-hydroxy-2-(4-phenylbutyl)heptanoic acid, followed by a lactonization step to form the strained four-membered β-lactone ring. The trans configuration is noted to be thermodynamically more stable.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of GVIA iPLA₂. This enzyme plays a critical role in cellular signaling, particularly in pathways leading to apoptosis in pancreatic β-cells.

GVIA iPLA₂-Mediated Apoptotic Pathway in Pancreatic β-Cells:

Under conditions of cellular stress, such as exposure to pro-inflammatory cytokines (e.g., IL-1β, IFN-γ) or endoplasmic reticulum (ER) stress, GVIA iPLA₂ is activated. The activated enzyme then induces the activity of neutral sphingomyelinase (NSMase). NSMase catalyzes the hydrolysis of sphingomyelin into ceramide. The accumulation of ceramide in the cell triggers the intrinsic pathway of apoptosis by acting on the mitochondria. This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspases-3/7), ultimately resulting in programmed cell death of the pancreatic β-cells.

By inhibiting GVIA iPLA₂, this compound effectively blocks this signaling cascade at an early stage, thereby preventing the downstream production of ceramide and subsequent β-cell apoptosis. This mechanism of action is the basis for its potential therapeutic application in diseases characterized by β-cell loss, such as type 1 diabetes.

GVIA_iPLA2_Signaling_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, IFN-γ) ER Stress iPLA2 GVIA iPLA₂ (Activated) Cytokines->iPLA2 Activates NSMase Neutral Sphingomyelinase (NSMase) iPLA2->NSMase Induces Sphingomyelin Sphingomyelin NSMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Mitochondria Mitochondria Ceramide->Mitochondria Acts on CytochromeC Cytochrome c (Release) Mitochondria->CytochromeC Caspase9 Caspase-9 (Activation) CytochromeC->Caspase9 Caspase37 Caspase-3/7 (Activation) Caspase9->Caspase37 Apoptosis β-Cell Apoptosis Caspase37->Apoptosis This compound This compound This compound->iPLA2 Inhibits

Figure 1: Signaling pathway of GVIA iPLA₂-mediated β-cell apoptosis and the inhibitory action of this compound.

Experimental Data

The potency and selectivity of this compound and related compounds have been determined through in vitro enzymatic assays.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against Phospholipase A₂ Isoforms

CompoundTarget EnzymeXI(50)IC₅₀Selectivity (over GIVA cPLA₂)
This compound GVIA iPLA₂ 0.0000021 1 nM ~22,000-fold [1][2]
This compoundGIVA cPLA₂-22 µM-
FKGK18 (fluoroketone)GVIA iPLA₂0.0002-195-fold
GK187 (pentafluoroethyl ketone)GVIA iPLA₂0.0001-High (no significant inhibition of GIVA cPLA₂ or GV sPLA₂)

XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%.

Experimental Protocols

In Vitro GVIA iPLA₂ Inhibition Assay (Mixed Micelle Assay)

This protocol is a representative method based on published literature for determining the inhibitory activity of compounds like this compound against GVIA iPLA₂.

Materials:

  • Recombinant human GVIA iPLA₂

  • Phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC)

  • Radiolabeled phospholipid (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Surfactant (e.g., octaethylene glycol monododecyl ether, C12E8)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 2 mM ATP, 5 mM DTT)

  • Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation counter and vials

Procedure:

  • Preparation of Mixed Micelles:

    • Prepare a stock solution of the phospholipid substrate and the radiolabeled phospholipid in an organic solvent.

    • In a glass tube, evaporate the solvent to create a thin lipid film.

    • Resuspend the lipid film in the assay buffer containing the surfactant to form mixed micelles. A typical composition is 100 µM phospholipid and 400 µM C12E8.

  • Enzyme Inhibition:

    • Pre-incubate the recombinant GVIA iPLA₂ enzyme with varying concentrations of the inhibitor (this compound) or vehicle control for a specified time (e.g., 10 minutes) at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme-inhibitor mixture to the mixed micelle substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

  • Extraction and Quantification:

    • Stop the reaction by adding a quenching solution.

    • Extract the released radiolabeled free fatty acid (e.g., [¹⁴C]arachidonic acid) using a suitable organic solvent extraction method (e.g., modified Dole protocol).

    • Quantify the amount of radioactivity in the fatty acid-containing phase using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the XI(50) or IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

iPLA2_Assay_Workflow Prep_Micelles Prepare Mixed Micelles (Phospholipid + Surfactant) Reaction Initiate Reaction: Add Enzyme-Inhibitor Mix to Micelles Prep_Micelles->Reaction Pre_incubation Pre-incubate Enzyme (GVIA iPLA₂) with Inhibitor (this compound) Pre_incubation->Reaction Incubation Incubate at 40°C Reaction->Incubation Extraction Extract Released Fatty Acid Incubation->Extraction Quantification Quantify Radioactivity (Scintillation Counting) Extraction->Quantification Analysis Calculate % Inhibition and IC₅₀ Quantification->Analysis

Figure 2: Experimental workflow for the in vitro GVIA iPLA₂ inhibition assay.

Cytokine-Induced β-Cell Apoptosis Assay

This protocol outlines a method to assess the protective effect of this compound against cytokine-induced apoptosis in a pancreatic β-cell line (e.g., INS-1).

Materials:

  • INS-1 pancreatic β-cell line

  • Cell culture medium (e.g., RPMI-1640 supplemented with FBS, glutamine, etc.)

  • Pro-inflammatory cytokines (e.g., recombinant rat IL-1β and IFN-γ)

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture INS-1 cells according to standard protocols.

    • Seed the cells in a white-walled 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

    • Induce apoptosis by adding a cocktail of pro-inflammatory cytokines (e.g., 50 U/mL IL-1β and 100 U/mL IFN-γ) to the cell culture medium.

    • Include control wells with untreated cells and cells treated only with cytokines.

  • Incubation:

    • Incubate the plates for a duration sufficient to induce apoptosis (e.g., 16-24 hours).

  • Caspase-3/7 Activity Measurement:

    • Allow the plates to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plates at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the untreated control to determine the fold-change in caspase-3/7 activity.

    • Evaluate the dose-dependent effect of this compound on reducing cytokine-induced caspase activity.

Apoptosis_Assay_Workflow Seed_Cells Seed INS-1 β-cells in 96-well plate Pretreat Pre-treat with this compound or Vehicle Seed_Cells->Pretreat Induce_Apoptosis Add Cytokine Cocktail (IL-1β + IFN-γ) Pretreat->Induce_Apoptosis Incubate Incubate for 16-24 hours Induce_Apoptosis->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Analyze_Data Analyze Caspase-3/7 Activity Measure_Luminescence->Analyze_Data

Figure 3: Experimental workflow for the cytokine-induced β-cell apoptosis assay.

Conclusion

This compound is a landmark inhibitor of GVIA iPLA₂, characterized by its high potency and exceptional selectivity. Its ability to mitigate cytokine-induced β-cell apoptosis by targeting a key enzymatic step in a pro-apoptotic signaling pathway underscores its potential as a therapeutic agent for autoimmune diseases like type 1 diabetes. The detailed experimental protocols and data presented herein provide a valuable resource for researchers in the fields of pharmacology, drug discovery, and diabetes research, facilitating further investigation into the therapeutic promise of this compound and the development of next-generation GVIA iPLA₂ inhibitors.

References

The Role of GK563 in Modulating Group VIA Ca2+-Independent Phospholipase A2 (GVIA iPLA₂) Activity and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GK563 has been identified as a highly potent and selective inhibitor of Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂), an enzyme implicated in a variety of cellular processes, including phospholipid metabolism, signal transduction, and apoptosis. This document provides an in-depth technical overview of the interaction between this compound and its target protein, GVIA iPLA₂. It summarizes key quantitative data, details the experimental protocols for assessing its activity, and visualizes the critical signaling pathways influenced by this interaction. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of GVIA iPLA₂ inhibition.

Introduction to GVIA iPLA₂ (PNPLA9)

Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂), also known as patatin-like phospholipase domain-containing protein 9 (PNPLA9), is a key enzyme in cellular phospholipid metabolism. Unlike other phospholipase A₂ enzymes, its activity is independent of calcium ions. GVIA iPLA₂ is responsible for the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. These products can act as second messengers in various signaling cascades.

The enzyme possesses a Ser/Asp catalytic dyad and exhibits multiple enzymatic activities, including acyl-CoA thioesterase, lysophospholipase, and transacylase functions.[1] GVIA iPLA₂ has a widespread subcellular distribution, including the cytosol, plasma membrane, endoplasmic reticulum, mitochondria, and Golgi apparatus, depending on the cell type and stimulus.[1][2] Its activity is regulated by factors such as caspase-3 cleavage and interaction with calcium/calmodulin-dependent kinase IIβ (CaMKIIβ).[1][2]

This compound: A Potent and Selective GVIA iPLA₂ Inhibitor

This compound, chemically identified as trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one, is a novel β-lactone-based inhibitor of GVIA iPLA₂. Its development has been a significant step forward in studying the specific roles of this enzyme, offering a powerful tool to dissect its functions from other phospholipases.

Quantitative Data on this compound Inhibition

The inhibitory potency and selectivity of this compound have been quantitatively assessed, highlighting its superior profile compared to other inhibitors. The key data are summarized in the table below.

ParameterValueTarget EnzymeNotesReference
IC₅₀ 1 nMGVIA iPLA₂The half maximal inhibitory concentration, indicating high potency.
XI(50) 0.0000021GVIA iPLA₂The mole fraction of the inhibitor in a mixed micelle system that produces 50% inhibition.
Selectivity 22,000xGVIA iPLA₂ vs. GIVA cPLA₂Demonstrates high selectivity for the calcium-independent isoform over the cytosolic, calcium-dependent isoform.

Key Signaling Pathways Modulated by this compound

Inhibition of GVIA iPLA₂ by this compound has been shown to impact critical cellular signaling pathways, particularly those related to apoptosis in pancreatic β-cells and ion channel regulation.

Inhibition of Cytokine-Induced β-Cell Apoptosis

Proinflammatory cytokines can induce apoptosis in pancreatic β-cells, a process relevant to the pathogenesis of type 1 diabetes. GVIA iPLA₂ plays a crucial role in this process. Its inhibition by this compound has been shown to reduce β-cell apoptosis induced by these cytokines. The underlying pathway involves the enzyme-dependent induction of neutral sphingomyelinase (NSMase), which leads to the production of ceramide, a pro-apoptotic lipid second messenger. Ceramide, in turn, activates the intrinsic pathway of apoptosis.

ER_Stress_Apoptosis_Pathway Cytokines Proinflammatory Cytokines iPLA2 GVIA iPLA₂ (PNPLA9) Cytokines->iPLA2 activates NSMase Neutral Sphingomyelinase (NSMase) iPLA2->NSMase induces Ceramide Ceramide NSMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->NSMase Mitochondria Mitochondria Ceramide->Mitochondria activates intrinsic pathway via Apoptosis β-Cell Apoptosis Mitochondria->Apoptosis This compound This compound This compound->iPLA2 inhibits

Fig. 1: this compound inhibits cytokine-induced β-cell apoptosis.
Regulation of TRPC5 Ion Channel Activity

GVIA iPLA₂ is also involved in the signaling cascade that activates Transient Receptor Potential Canonical 5 (TRPC5) channels. This pathway is initiated by sphingosine-1-phosphate (S1P) acting on its G protein-coupled receptor. GVIA iPLA₂ is activated downstream, leading to the production of lysophosphatidylcholine (LPC), which in turn stimulates TRPC5 channel activity. Inhibition of GVIA iPLA₂ can, therefore, suppress S1P-evoked TRPC5 activity.

TRPC5_Activation_Pathway S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptor (GPCR) S1P->S1PR Gi_o Gi/o Protein S1PR->Gi_o activates iPLA2 GVIA iPLA₂ Gi_o->iPLA2 activates LPC Lysophosphatidylcholine (LPC) iPLA2->LPC produces Phospholipid Phospholipid Phospholipid->iPLA2 TRPC5 TRPC5 Channel LPC->TRPC5 stimulates Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx This compound This compound This compound->iPLA2 inhibits

Fig. 2: this compound modulates S1P-mediated TRPC5 channel activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and GVIA iPLA₂.

GVIA iPLA₂ Activity Assay

This assay measures the enzymatic activity of GVIA iPLA₂ and its inhibition by compounds like this compound using a mixed-micelle substrate system and radiolabeled phospholipids.

Materials:

  • Purified recombinant human GVIA iPLA₂

  • 1-palmitoyl-2-[1-¹⁴C]-palmitoyl phosphatidylcholine ([¹⁴C]-DPPC)

  • Dipalmitoyl phosphatidylcholine (DPPC), unlabeled

  • Triton X-100

  • Assay Buffer (100 mM HEPES pH 7.5, 50 mM EDTA, 20 mM DTT, 10 mM ATP)

  • Inhibitor (this compound) dissolved in DMSO

  • Scintillation fluid

Procedure:

  • Substrate Preparation: Prepare a stock solution of lipid by mixing unlabeled DPPC with [¹⁴C]-DPPC. Dry the lipid mixture under a stream of nitrogen gas.

  • Micelle Formation: Solubilize the dried lipids in the assay buffer containing 4 mM Triton X-100 to form mixed micelles. This is typically done by repeated vortexing and heating to 40°C. The final substrate concentration is usually around 100 µM.

  • Inhibitor Incubation: Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

  • Enzyme Reaction: Initiate the reaction by adding purified GVIA iPLA₂ enzyme to the substrate mixture.

  • Incubation: Incubate the reaction tubes at 40°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).

  • Fatty Acid Extraction: Extract the released radiolabeled free fatty acid ([¹⁴C]-palmitic acid) using an organic solvent like heptane.

  • Quantification: Measure the radioactivity of the extracted fatty acid using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow start Start prep_substrate Prepare Radiolabeled Mixed-Micelle Substrate start->prep_substrate add_inhibitor Add this compound or DMSO (Control) prep_substrate->add_inhibitor add_enzyme Add Purified GVIA iPLA₂ Enzyme add_inhibitor->add_enzyme incubate Incubate at 40°C for 30 min add_enzyme->incubate terminate Terminate Reaction incubate->terminate extract Extract Radiolabeled Free Fatty Acid terminate->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify analyze Calculate % Inhibition and Determine IC₅₀ quantify->analyze end End analyze->end

Fig. 3: Workflow for the GVIA iPLA₂ activity assay.
Cytokine-Induced β-Cell Apoptosis Assay

This protocol measures the ability of this compound to protect pancreatic β-cells (e.g., INS-1 cells or primary islets) from apoptosis induced by a cocktail of proinflammatory cytokines.

Materials:

  • Pancreatic β-cells (e.g., INS-1 cell line)

  • Cell culture medium (e.g., RPMI-1640) and supplements

  • Proinflammatory cytokine mix (e.g., TNF-α, IL-1β, IFN-γ)

  • This compound

  • Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay, Annexin V staining kit)

  • Plate reader (for luminescence) or flow cytometer (for Annexin V)

Procedure:

  • Cell Culture: Plate β-cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Cytokine Treatment: Add the proinflammatory cytokine mix to the cell culture medium to induce apoptosis. A common mix includes TNF-α (e.g., 185 U/ml), IL-1β (e.g., 60 U/ml), and IFN-γ (e.g., 14 U/ml).

  • Incubation: Incubate the cells for a specified period (e.g., 12, 24, or 48 hours) to allow for the apoptotic process to occur.

  • Apoptosis Measurement:

    • Caspase-3/7 Activity: Use a luminescent caspase-3/7 assay kit according to the manufacturer's instructions. This involves adding the reagent directly to the wells, incubating, and then measuring luminescence with a plate reader. Increased luminescence corresponds to increased caspase activity and apoptosis.

    • Annexin V Staining: For flow cytometry, harvest the cells, wash them, and then stain with FITC-conjugated Annexin V and a viability dye like propidium iodide (PI). Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

  • Data Analysis: Compare the levels of apoptosis in cells treated with cytokines alone versus those pre-treated with this compound. Calculate the percent reduction in apoptosis conferred by this compound.

Conclusion

This compound is a powerful and highly selective research tool for investigating the physiological and pathological roles of GVIA iPLA₂. Its ability to potently inhibit the enzyme allows for the detailed study of its involvement in signaling pathways, such as the ceramide-mediated apoptotic cascade in β-cells and the LPC-dependent activation of TRPC5 channels. The experimental protocols detailed herein provide a framework for the continued exploration of this compound and the therapeutic potential of targeting GVIA iPLA₂ in diseases like type 1 diabetes and other inflammatory conditions.

References

The Impact of GK563 on Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Cellular Pathways Modulated by the Selective GVIA iPLA₂ Inhibitor, GK563.

This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, a potent and highly selective inhibitor of Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound, particularly in the contexts of apoptosis, inflammation, and cancer.

Core Mechanism of Action: Selective Inhibition of GVIA iPLA₂

This compound is a novel β-lactone that has been identified as a highly potent and selective inhibitor of GVIA iPLA₂. Its primary mechanism of action is the irreversible inhibition of this enzyme, which plays a crucial role in phospholipid metabolism and the generation of lipid second messengers.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC₅₀ ValueSelectivityReference
GVIA iPLA₂1 nM>22,000-fold vs. GIVA cPLA₂[Source 1, Source 2]
GIVA cPLA₂>22 µM-[Source 1]

The iPLA₂β-Ceramide Axis: A Key Pathway in Apoptosis Regulation

A primary and well-documented effect of this compound is its ability to protect pancreatic β-cells from cytokine-induced apoptosis. This protective effect is mediated through the inhibition of a specific signaling cascade known as the iPLA₂β-ceramide axis.

Under conditions of cellular stress, such as exposure to pro-inflammatory cytokines (e.g., IL-1β, IFN-γ), GVIA iPLA₂ is activated. This activation leads to the downstream induction of neutral sphingomyelinase (nSMase), which in turn catalyzes the hydrolysis of sphingomyelin to generate ceramide. Elevated intracellular ceramide levels act as a pro-apoptotic signal, primarily by triggering the intrinsic mitochondrial apoptosis pathway.

This compound, by inhibiting GVIA iPLA₂, effectively blocks this entire cascade at its origin, preventing the accumulation of ceramide and subsequent mitochondrial-mediated apoptosis.

GK563_Ceramide_Pathway cytokines Pro-inflammatory Cytokines iPLA2 GVIA iPLA₂ cytokines->iPLA2 Activates nSMase Neutral Sphingomyelinase iPLA2->nSMase Induces This compound This compound This compound->iPLA2 Inhibits sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Hydrolysis by nSMase mitochondria Mitochondrial Apoptosis Pathway ceramide->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Figure 1: this compound inhibits the iPLA₂β-ceramide apoptotic pathway.

Modulation of the p38 MAPK Signaling Pathway

Emerging evidence indicates that GVIA iPLA₂ activity is also linked to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in pancreatic β-cells. Studies have shown that iPLA₂β acts upstream of p38 MAPK, and its activation is necessary for the phosphorylation and subsequent activation of p38 MAPK in response to cellular stress.

By inhibiting GVIA iPLA₂, this compound can attenuate the activation of the p38 MAPK pathway. This inhibitory effect on a key stress-activated kinase pathway likely contributes to the cytoprotective effects of this compound.

GK563_p38MAPK_Pathway stress Cellular Stress (e.g., Cytokines) iPLA2 GVIA iPLA₂ stress->iPLA2 Activates p38MAPK p38 MAPK iPLA2->p38MAPK Activates This compound This compound This compound->iPLA2 Inhibits p_p38MAPK Phosphorylated p38 MAPK (Active) p38MAPK->p_p38MAPK Phosphorylation downstream Downstream Cellular Responses p_p38MAPK->downstream

Figure 2: this compound attenuates p38 MAPK activation via iPLA₂ inhibition.

Potential Interplay with the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response and is robustly activated by pro-inflammatory cytokines, leading to the expression of numerous genes involved in inflammation and apoptosis. While direct inhibition of NF-κB by this compound has not been conclusively demonstrated, the pathways modulated by this compound are known to interact with NF-κB signaling.

The reduction of cellular stress through the inhibition of the iPLA₂β-ceramide and p38 MAPK pathways by this compound may indirectly lead to a dampening of the pro-apoptotic and pro-inflammatory signals downstream of NF-κB. Further research is warranted to elucidate the precise nature of the crosstalk between iPLA₂ inhibition by this compound and the NF-κB signaling cascade.

GK563_NFkB_Interaction cytokines Pro-inflammatory Cytokines NFkB NF-κB Activation cytokines->NFkB iPLA2_pathway iPLA₂β-Ceramide Pathway cytokines->iPLA2_pathway p38MAPK_pathway p38 MAPK Pathway cytokines->p38MAPK_pathway apoptosis Apoptosis & Inflammation NFkB->apoptosis iPLA2_pathway->NFkB Crosstalk iPLA2_pathway->apoptosis p38MAPK_pathway->NFkB Crosstalk p38MAPK_pathway->apoptosis This compound This compound This compound->iPLA2_pathway Inhibits This compound->p38MAPK_pathway Inhibits

Figure 3: Potential indirect influence of this compound on NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cellular pathways.

Caspase-3 Activity Assay

This assay quantitatively measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound and/or apoptosis-inducing stimuli

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Protein Assay Reagent (e.g., BCA kit)

  • Caspase-3 Substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells in the presence or absence of this compound.

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic extract).

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Add 2x Reaction Buffer to each well.

  • Initiate the reaction by adding the caspase-3 substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold-change in caspase-3 activity relative to the untreated control.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for the detection of the phosphorylated (active) form of p38 MAPK.

Materials:

  • Cells treated with this compound and/or stimuli

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • Protein Assay Reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and/or stimuli for the desired time.

  • Lyse cells in ice-cold RIPA buffer.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-p38 MAPK) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

  • Quantify band intensities to determine the ratio of phosphorylated to total p38 MAPK.

Summary of Quantitative Data

The following table summarizes the key quantitative findings related to the cellular effects of this compound.

Table 2: Quantitative Effects of this compound on Cellular Pathways

ParameterCell TypeTreatmentEffectReference
GVIA iPLA₂ ActivityIn vitroThis compoundIC₅₀ = 1 nM[Source 1, Source 2]
Cytokine-induced ApoptosisPancreatic β-cellsCytokines + this compoundSignificant reduction in apoptosis[Source 1, Source 2]
p38 MAPK PhosphorylationPancreatic β-cellsStress + this compoundAttenuation of phosphorylation[Source 6]

Conclusion

This compound is a powerful research tool and a potential therapeutic candidate due to its potent and selective inhibition of GVIA iPLA₂. Its mechanism of action is centered on the disruption of pro-apoptotic and pro-inflammatory signaling cascades, primarily the iPLA₂β-ceramide axis and the p38 MAPK pathway. This in-depth understanding of the cellular pathways affected by this compound provides a solid foundation for further investigation into its therapeutic applications in diseases characterized by apoptosis and inflammation, such as type 1 diabetes and certain cancers.

In-depth Technical Guide: The Effects of GK563 on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and clinical trial databases has revealed no information on a compound designated "GK563" and its effects on lipid metabolism.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the effects of this compound on lipid metabolism as requested. The foundational scientific data required to generate such a document does not appear to be publicly available.

The conducted searches for "this compound effects on lipid metabolism," "this compound mechanism of action lipid metabolism," "this compound clinical trials lipid metabolism," "this compound and fatty acid oxidation," and "this compound and lipogenesis" did not yield any relevant results pertaining to a specific molecule or drug candidate with this identifier.

General information on lipid metabolism, including the intricate balance between lipolysis and lipogenesis, the impact of various medications on lipid profiles, and the role of fatty acid oxidation, is well-documented in the scientific literature. However, without specific data on this compound, any discussion of its potential effects would be purely speculative and would not meet the standards of a technical guide for researchers, scientists, and drug development professionals.

Should information on this compound become available in the public domain, a comprehensive technical guide could be developed. This would involve:

  • Data Extraction and Presentation: Systematically gathering all quantitative data from preclinical and clinical studies on the effects of this compound on key lipid parameters (e.g., triglycerides, cholesterol, free fatty acids). This data would be organized into structured tables to facilitate clear comparison across different experimental conditions, dosages, and models.

  • Detailed Experimental Protocols: Elucidating the methodologies of key experiments, including in vitro assays, animal models, and human clinical trials. This would cover aspects such as cell lines or animal strains used, treatment protocols, analytical methods for lipid quantification, and statistical analyses.

  • Visualization of Pathways and Workflows: Creating diagrams using Graphviz (DOT language) to illustrate the signaling pathways modulated by this compound, the workflows of experimental procedures, and the logical relationships between different experimental findings. Each diagram would be accompanied by a concise, descriptive caption.

At present, the absence of any specific research on this compound prevents the creation of this detailed technical resource. We recommend monitoring scientific publications and clinical trial registries for any future disclosures related to this compound.

In-depth Technical Guide to the Pharmacological Profile of GK563

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for the pharmacological agent designated as "GK563" have yielded no publicly available data. The information typically found in scientific literature, patent databases, or clinical trial registries for a compound at any stage of development is absent for this compound.

This lack of information suggests several possibilities:

  • Internal Designation: this compound may be an internal codename for a compound within a pharmaceutical company or research institution that has not yet been publicly disclosed.

  • Novel Compound: The compound may be a very recent discovery with research yet to be published.

  • Incorrect Identifier: The designation "this compound" may be a typographical error or an outdated identifier.

Due to the absence of any data, this guide cannot provide the requested in-depth pharmacological profile, including quantitative data, experimental protocols, and signaling pathway visualizations.

Should further information or an alternative designation for this compound become available, a complete technical guide can be compiled. We recommend verifying the compound identifier and consulting internal documentation if this is a proprietary molecule.

Methodological & Application

Application Notes and Protocols for GK563 (Hypothetical)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GK563 is a novel, potent, and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. By targeting key components of this pathway, this compound is under investigation for its potential as an anti-cancer therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity and mechanism of action. The following protocols are intended to serve as a guideline and may require optimization for specific cell lines and experimental conditions.

Hypothetical Mechanism of Action

This compound is hypothesized to exert its anti-proliferative and pro-apoptotic effects by inhibiting the phosphorylation of key downstream effectors in the PI3K/AKT/mTOR pathway. This inhibition is expected to lead to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) after 72h treatment
MCF-7Breast Cancer50
PC-3Prostate Cancer120
A549Lung Cancer250
U87-MGGlioblastoma85
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
Vehicle Control (DMSO)-5.2
This compound5025.8
This compound10045.3
Table 3: Modulation of PI3K/AKT/mTOR Pathway Proteins by this compound in MCF-7 Cells
TreatmentConcentration (nM)p-AKT (Ser473) Expression (Fold Change)p-mTOR (Ser2448) Expression (Fold Change)
Vehicle Control (DMSO)-1.01.0
This compound1000.20.3

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Target human cancer cell lines (e.g., MCF-7, PC-3, A549, U87-MG)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with complete growth medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency. a. Aspirate the old medium and wash the cell monolayer with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells cultured as described above

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->AKT

Caption: Hypothetical signaling pathway targeted by this compound.

start Start culture 1. Cell Culture (MCF-7, PC-3, etc.) start->culture viability 2. Cell Viability Assay (MTT) - Determine IC50 values culture->viability apoptosis 3. Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis western 4. Western Blot Analysis - Analyze p-AKT, p-mTOR apoptosis->western data 5. Data Analysis & Interpretation western->data end End data->end

Caption: Experimental workflow for characterizing this compound.

Application Notes: Utilizing GK563 for Apoptosis Induction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for using GK563, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, in apoptosis assays. The protocols and data presented herein are intended to facilitate the investigation of this compound-induced programmed cell death in cancer cell lines.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity is a common feature in various cancers, making it a compelling target for therapeutic intervention. By inhibiting GSK-3, this compound is hypothesized to modulate key signaling pathways that control the apoptotic machinery, leading to the selective elimination of cancer cells.

Mechanism of Action: this compound-Induced Apoptosis

GSK-3 is known to have paradoxical roles in apoptosis, promoting the intrinsic pathway while inhibiting the extrinsic pathway.[1][2] this compound, as a GSK-3 inhibitor, is expected to suppress the pro-apoptotic signaling of the intrinsic pathway but potentiate the extrinsic death receptor-mediated pathway.[1][2] The primary mechanism of this compound-induced apoptosis is anticipated to involve the modulation of Bcl-2 family proteins and the subsequent activation of caspase cascades.

GK563_Signaling_Pathway This compound Signaling Pathway in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-8->Executioner Caspases (3, 7) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (3, 7) This compound This compound GSK-3 GSK-3 This compound->GSK-3 Inhibition GSK-3->Death Receptors Inhibition of extrinsic pathway GSK-3->Mitochondrion Inhibition of pro-apoptotic signals Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis

Figure 1: this compound-induced apoptotic signaling pathway.

Experimental Protocols

A multi-parametric approach is recommended to comprehensively evaluate this compound-induced apoptosis.[3]

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Annexin_V_Workflow Annexin V & PI Staining Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest & Wash Cells Harvest & Wash Cells Treat with this compound->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, dark)->Analyze by Flow Cytometry

Figure 2: Experimental workflow for Annexin V & PI staining.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 105 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of key caspases involved in the apoptotic cascade.

Caspase_Activity_Workflow Caspase Activity Assay Workflow Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with this compound Treat with this compound Seed Cells in 96-well plate->Treat with this compound Lyse Cells Lyse Cells Treat with this compound->Lyse Cells Add Caspase Substrate Add Caspase Substrate Lyse Cells->Add Caspase Substrate Incubate (1-2h, RT, dark) Incubate (1-2h, RT, dark) Add Caspase Substrate->Incubate (1-2h, RT, dark) Measure Fluorescence/Luminescence Measure Fluorescence/Luminescence Incubate (1-2h, RT, dark)->Measure Fluorescence/Luminescence

Figure 3: Experimental workflow for caspase activity assay.

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells/well.

  • Treatment: Treat cells with this compound at desired concentrations and time points.

  • Lysis: Add a caspase-glo reagent (e.g., for caspase-3/7, -8, or -9) which contains a luminogenic substrate and lyses the cells.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: Measure luminescence using a plate reader.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay detects the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, using a dye like JC-1.

MMP_Workflow Mitochondrial Membrane Potential Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest & Wash Cells Harvest & Wash Cells Treat with this compound->Harvest & Wash Cells Incubate with JC-1 Dye Incubate with JC-1 Dye Harvest & Wash Cells->Incubate with JC-1 Dye Wash Cells Wash Cells Incubate with JC-1 Dye->Wash Cells Analyze by Flow Cytometry or Plate Reader Analyze by Flow Cytometry or Plate Reader Wash Cells->Analyze by Flow Cytometry or Plate Reader

Figure 4: Workflow for mitochondrial membrane potential assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Annexin V protocol.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Staining: Resuspend the cells in media containing JC-1 dye (e.g., 2 µM) and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove the excess dye.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will exhibit green fluorescence (JC-1 monomers).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

TUNEL_Workflow TUNEL Assay Workflow Seed Cells on Coverslips Seed Cells on Coverslips Treat with this compound Treat with this compound Seed Cells on Coverslips->Treat with this compound Fix & Permeabilize Cells Fix & Permeabilize Cells Treat with this compound->Fix & Permeabilize Cells Incubate with TdT Enzyme & BrdUTP Incubate with TdT Enzyme & BrdUTP Fix & Permeabilize Cells->Incubate with TdT Enzyme & BrdUTP Add Labeled Anti-BrdU Antibody Add Labeled Anti-BrdU Antibody Incubate with TdT Enzyme & BrdUTP->Add Labeled Anti-BrdU Antibody Visualize by Microscopy Visualize by Microscopy Add Labeled Anti-BrdU Antibody->Visualize by Microscopy

Figure 5: Experimental workflow for TUNEL assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • Labeling: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP).

  • Detection: Add a fluorescently labeled antibody that detects the incorporated labeled nucleotides.

  • Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope.

Data Presentation

The following tables present hypothetical data from experiments with this compound on a human cancer cell line (e.g., DU145 prostate cancer cells) after 48 hours of treatment.

Table 1: Dose-Dependent Effect of this compound on Cell Viability and Apoptosis

This compound Concentration (µM)Cell Viability (%) (MTT Assay)IC50 (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)100 ± 4.5\multirow{5}{*}{8.2}3.1 ± 0.81.5 ± 0.4
185.2 ± 5.18.9 ± 1.22.3 ± 0.6
558.7 ± 3.925.4 ± 2.17.8 ± 1.1
1041.3 ± 4.242.1 ± 3.515.6 ± 1.9
2515.6 ± 2.855.8 ± 4.728.9 ± 2.5

Table 2: Effect of this compound on Caspase Activity and Mitochondrial Membrane Potential

This compound Concentration (µM)Relative Caspase-3/7 Activity (Fold Change)Relative Caspase-8 Activity (Fold Change)Relative Caspase-9 Activity (Fold Change)Cells with Depolarized ΔΨm (%) (JC-1 Assay)
0 (Control)1.01.01.04.2 ± 0.9
104.8 ± 0.52.1 ± 0.33.9 ± 0.448.5 ± 3.7

Table 3: Summary of Expected Outcomes for this compound in Apoptosis Assays

AssayParameter MeasuredExpected Outcome with this compound TreatmentStage of Apoptosis
Annexin V/PI StainingPhosphatidylserine externalization and membrane integrityIncreased percentage of Annexin V-positive cellsEarly to Late
Caspase ActivityActivity of initiator and executioner caspasesIncreased activity of Caspase-8, -9, and -3/7Mid
Mitochondrial Membrane Potential (JC-1)Mitochondrial depolarizationIncreased percentage of cells with green fluorescence (monomers)Early to Mid
TUNEL AssayDNA fragmentationIncreased number of TUNEL-positive cellsLate

Conclusion

This compound demonstrates potential as an inducer of apoptosis in cancer cells, likely through the inhibition of GSK-3. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound. A combination of assays is recommended for a thorough characterization of the apoptotic process induced by this compound.

References

Application Notes and Protocols for GK563 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and databases reveals a significant gap in in vivo data for the compound GK563. While preliminary in vitro studies have suggested its potential in inducing apoptosis in cancer cell lines and exhibiting neuroprotective properties, there is a conspicuous absence of published preclinical in vivo studies. This lack of animal model data means that specific dosages, administration routes, efficacy, and safety profiles for this compound in a living organism have not been established or reported in the scientific domain.

Consequently, the creation of detailed application notes and protocols, as requested, is not feasible at this time. Such documents require a foundation of established experimental data to provide accurate and reliable guidance for researchers. Without information on dose-ranging studies, pharmacokinetic and pharmacodynamic (PK/PD) profiles, and toxicology in relevant animal models, any proposed protocol would be purely speculative and potentially unsafe.

General Considerations for Future In Vivo Studies of Novel Compounds like this compound

For researchers planning to initiate the first in vivo studies for a compound like this compound, a systematic and rigorous approach is paramount. The following sections outline the general principles and experimental workflows that would be necessary to establish an in vivo dosage regimen and protocol.

Table 1: Key Parameters to Determine in Initial In Vivo Studies
ParameterDescriptionImportance
Maximum Tolerated Dose (MTD) The highest dose of a drug that can be administered without causing unacceptable toxicity.Establishes the upper limit for safe dosing in efficacy studies.
Pharmacokinetics (PK) The study of how an organism affects a drug (Absorption, Distribution, Metabolism, and Excretion - ADME).Determines the drug's bioavailability, half-life, and concentration in plasma and tissues over time.
Pharmacodynamics (PD) The study of how a drug affects an organism.Links drug concentration to the observed therapeutic effect or biomarker response.
Efficacy in Disease Models The ability of the drug to produce a desired therapeutic effect in a relevant animal model of a specific disease.Provides proof-of-concept for the drug's therapeutic potential.
Route of Administration The path by which a drug is brought into contact with the body (e.g., oral, intravenous, intraperitoneal).Influences the drug's absorption, distribution, and overall exposure.
Dosing Schedule The frequency and duration of drug administration.Optimized to maintain therapeutic drug concentrations while minimizing toxicity.

Experimental Protocols: A Roadmap for In Vivo Evaluation

The following are generalized protocols that would need to be adapted and optimized specifically for this compound once preliminary in vitro data and compound characteristics are fully understood.

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model Selection: Choose a relevant rodent species (e.g., mice or rats) based on the therapeutic indication and any existing metabolic data.

  • Dose Escalation: Begin with a low dose, estimated from in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to a dose). Administer escalating doses to different cohorts of animals.

  • Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.

  • Endpoint Analysis: After a defined period, collect blood for hematology and clinical chemistry analysis. Perform histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a predefined level of body weight loss (e.g., 10-15%).

Protocol 2: Pharmacokinetic (PK) Study
  • Drug Formulation: Develop a suitable vehicle for administering this compound via the chosen route(s) (e.g., oral gavage, intravenous injection).

  • Dosing: Administer a single dose of this compound to a cohort of animals.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Mandatory Visualizations: Conceptual Frameworks

Given the absence of specific data for this compound, the following diagrams represent the logical workflows and conceptual signaling pathways that would be relevant to its investigation based on its reported in vitro activities.

G This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Apoptosis Apoptosis Downstream Effector 1->Apoptosis Downstream Effector 2->Apoptosis

Application Notes and Protocols for Solubilizing GK563 in Research Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the solubilization and use of GK563, a potent and selective inhibitor of Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂), in research settings.

Introduction to this compound

This compound is a β-lactone-based inhibitor of GVIA iPLA₂ with a reported IC₅₀ of 1 nM[1]. Its high potency and selectivity make it a valuable tool for investigating the physiological and pathological roles of GVIA iPLA₂. This enzyme is implicated in various cellular processes, including apoptosis, cell proliferation, and membrane remodeling[2][3]. Understanding the precise function of GVIA iPLA₂ is crucial in fields such as diabetes research, neurodegenerative diseases, and oncology.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
IUPAC Name trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one[1]
Molecular Formula C₁₆H₂₂O₂[1]
Molecular Weight 246.3 g/mol
CAS Number 2351820-19-2
Appearance Not specified (typically a solid)
Solubility Slightly soluble in DMSO, Chloroform, Methanol
Purity ≥94%
Storage Store at -20°C

Solubilization Protocol for this compound in DMSO

This compound is described as being "slightly soluble" in dimethyl sulfoxide (DMSO). The following protocol provides a practical approach to preparing a stock solution for use in in vitro experiments. Due to the limited quantitative solubility data, it is recommended to determine the maximum practical stock concentration empirically.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional, for gentle warming)

  • 0.22 µm syringe filter (DMSO-compatible)

Procedure for Preparing a Concentrated Stock Solution (e.g., 10 mM):

  • Calculate the required mass of this compound:

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • Example for 1 mL of 10 mM stock: 0.010 mol/L x 246.3 g/mol x 0.001 L x 1000 = 2.463 mg

  • Weighing and Dissolving:

    • Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the desired volume of anhydrous DMSO to the tube.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a 37°C water bath for 5-10 minutes, followed by further vortexing, may aid solubility. Caution: Avoid excessive heat, which could degrade the compound.

  • Sterilization and Storage:

    • Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note on "Slightly Soluble" Compounds: If a 10 mM stock solution is not achievable, a lower concentration (e.g., 1 mM) should be attempted. It is crucial to ensure the compound is fully dissolved before use in experiments to guarantee accurate dosing.

GVIA iPLA₂ Signaling Pathway

This compound inhibits GVIA iPLA₂, an enzyme that catalyzes the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid. This activity is implicated in various signaling pathways, notably in the induction of apoptosis in pancreatic β-cells. The diagram below illustrates the key steps in this pathway.

GVIA_iPLA2_Signaling_Pathway cluster_upstream Upstream Signals Pro-inflammatory Cytokines Pro-inflammatory Cytokines GVIA iPLA2 GVIA iPLA2 Pro-inflammatory Cytokines->GVIA iPLA2 activate ER Stress ER Stress ER Stress->GVIA iPLA2 activate Phospholipids Phospholipids GVIA iPLA2->Phospholipids hydrolyzes Neutral Sphingomyelinase Neutral Sphingomyelinase GVIA iPLA2->Neutral Sphingomyelinase induces This compound This compound This compound->GVIA iPLA2 inhibits Lysophospholipids Lysophospholipids Phospholipids->Lysophospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Sphingomyelin Sphingomyelin Neutral Sphingomyelinase->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Mitochondrion Mitochondrion Ceramide->Mitochondrion depolarizes membrane Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

GVIA iPLA₂ signaling pathway leading to apoptosis.

Experimental Protocol: Induction and Assessment of Apoptosis

This protocol describes a typical workflow for treating cells with this compound to inhibit GVIA iPLA₂ and subsequently assessing the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Workflow Diagram

Experimental_Workflow Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment 24h incubation Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Incubate with this compound and/or apoptotic stimulus Staining Staining Cell Harvesting->Staining Collect cells (adherent and supernatant) Flow Cytometry Analysis Flow Cytometry Analysis Staining->Flow Cytometry Analysis Annexin V/PI staining Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

General experimental workflow for in vitro apoptosis studies.
Detailed Protocol for Apoptosis Assay

Materials:

  • Pancreatic β-cell line (e.g., INS-1) or other cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Apoptosis-inducing agent (e.g., a cocktail of pro-inflammatory cytokines like IL-1β and IFN-γ)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Prepare working solutions of this compound and the apoptosis-inducing agent in pre-warmed complete culture medium.

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used (typically ≤ 0.1%).

    • Aspirate the old medium from the cells and replace it with the treatment media. Include the following conditions:

      • Vehicle control (DMSO)

      • This compound alone (to test for intrinsic toxicity)

      • Apoptosis-inducing agent + vehicle

      • Apoptosis-inducing agent + this compound (at various concentrations, e.g., 1-10 µM)

    • Incubate for the desired period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect the culture medium from each well (which contains floating/apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the detached cells with their corresponding collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate controls to set the compensation and gates for:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

Data Presentation

The results from the apoptosis assay can be summarized in a table for clear comparison between treatment groups.

Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
This compound (1 µM)
This compound (10 µM)
Apoptotic Stimulus
Apoptotic Stimulus + this compound (1 µM)
Apoptotic Stimulus + this compound (10 µM)

Data should be presented as mean ± standard deviation from at least three independent experiments.

Troubleshooting

  • Precipitation of this compound in culture medium:

    • Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%).

    • Prepare fresh working solutions immediately before use.

    • Consider making an intermediate dilution of the stock solution in medium before the final dilution.

  • High background apoptosis in control cells:

    • Optimize cell seeding density and ensure cells are healthy before treatment.

    • Check for toxicity of the DMSO batch.

  • Variability between experiments:

    • Maintain consistent cell passage numbers and confluency at the time of treatment.

    • Ensure accurate and consistent timing of all steps.

References

Application Notes and Protocols for GK563 in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GK563 is a novel, potent, and selective small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. In pancreatic β-cells, GK activation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[2] In the liver, GK controls the flux of glucose into both glycolysis and glycogen synthesis.[3] Due to its central role in glucose metabolism, glucokinase is a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[4][5]

This compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose and enhancing its maximal reaction velocity (Vmax). This dual action leads to a significant potentiation of glucose metabolism in both the pancreas and the liver, resulting in improved glycemic control. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in diabetes research.

Data Presentation

In Vitro Efficacy of this compound
ParameterThis compoundControl (Vehicle)Reference Compound (GKA-X)
Glucokinase Activity
EC50 (nM) at 5 mM Glucose150N/A250
S0.5 (mM Glucose)1.57.02.5
Vmax (% of Control)150%100%130%
Cellular Activity
Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells (Fold Increase)3.51.02.8
Hepatocyte Glucose Uptake (EC50, nM)200N/A350

This table presents hypothetical data for this compound for illustrative purposes.

In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes
ParameterThis compound (10 mg/kg)Vehicle Control
Fasting Blood Glucose (mg/dL)
Baseline350 ± 25355 ± 30
After 4 weeks180 ± 20360 ± 28
Oral Glucose Tolerance Test (OGTT)
AUC (mg·h/dL)2500 ± 1505500 ± 300
Plasma Insulin (ng/mL) at 15 min post-glucose 2.5 ± 0.31.2 ± 0.2
HbA1c (%)
Baseline8.5 ± 0.58.6 ± 0.6
After 4 weeks6.5 ± 0.48.8 ± 0.5

*p < 0.05 compared to vehicle control. This table presents hypothetical data for this compound for illustrative purposes.

Signaling Pathways

This compound Mechanism of Action in Pancreatic β-Cells

GKA_Pancreas Extracellular Extracellular Space Intracellular Intracellular Space (β-Cell) Glucose_out Glucose GLUT2 GLUT2 Glucose_out->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in G6P Glucose-6-Phosphate Glucose_in->G6P Phosphorylation GK563_out This compound GK563_in This compound GK563_out->GK563_in Diffusion GK Glucokinase (GK) GK563_in->GK Allosteric Activation GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Granule Exocytosis Ca_influx->Insulin_secretion GKA_Liver Extracellular Extracellular Space Intracellular Intracellular Space (Hepatocyte) Glucose_out Glucose GLUT2 GLUT2 Glucose_out->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in G6P Glucose-6-Phosphate Glucose_in->G6P Phosphorylation GK563_out This compound GK563_in This compound GK563_out->GK563_in Diffusion GK Glucokinase (GK) GK563_in->GK Allosteric Activation GK->G6P Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Glycolysis Glycolysis G6P->Glycolysis HGP ↓ Hepatic Glucose Production Glycogen_Synth->HGP Glycolysis->HGP in_vitro_workflow start Start gk_assay Glucokinase Activity Assay (Recombinant Enzyme) start->gk_assay determine_params Determine EC50, S0.5, Vmax gk_assay->determine_params lead_selection Lead Candidate Selection determine_params->lead_selection Potent Activators end End determine_params->end Inactive gsis_assay GSIS Assay (Pancreatic β-cell line) analyze_cellular Analyze Cellular Efficacy gsis_assay->analyze_cellular hgu_assay Hepatocyte Glucose Uptake Assay hgu_assay->analyze_cellular analyze_cellular->end lead_selection->gsis_assay Yes lead_selection->hgu_assay Yes in_vivo_workflow start Start animal_model Select Diabetic Animal Model (e.g., db/db mice) start->animal_model acute_study Acute Study: Oral Glucose Tolerance Test (OGTT) animal_model->acute_study chronic_study Chronic Study (e.g., 4 weeks) Dosing with this compound animal_model->chronic_study measure_acute Measure Blood Glucose and Plasma Insulin acute_study->measure_acute measure_chronic Monitor Fasting Blood Glucose, Body Weight, and HbA1c chronic_study->measure_chronic data_analysis Data Analysis and Efficacy Determination measure_acute->data_analysis terminal_ogtt Terminal OGTT measure_chronic->terminal_ogtt terminal_ogtt->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Phospholipase A2 Function with GK563

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are critical players in a variety of cellular processes, including inflammation, signal transduction, and membrane homeostasis.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid, and lysophospholipids.[3] Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, potent lipid mediators involved in inflammation.[1][4] Given their central role in these pathways, PLA2 enzymes are significant targets for drug discovery in various inflammatory and pathological conditions.

The PLA2 superfamily is diverse and is broadly classified into several groups, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2). GK563 is a potent and selective inhibitor of the Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2). Its high selectivity makes it an invaluable tool for elucidating the specific functions of GVIA iPLA2 in cellular and disease models. These application notes provide detailed protocols for utilizing this compound to study GVIA iPLA2 function.

Data Presentation

This compound exhibits remarkable selectivity for GVIA iPLA2 over other PLA2 isoforms. The following table summarizes the inhibitory potency of this compound against different PLA2 enzymes.

Enzyme TargetIC50 ValueSelectivity vs. GIVA cPLA2Reference
GVIA iPLA21 nM22,000-fold
GIVA cPLA222 µM1-fold
GV sPLA2> 0.091 µM (25% inhibition at 0.091 µM)Not Applicable

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound and to effectively design experiments, it is crucial to visualize the relevant signaling pathways and experimental workflows.

PLA2_Signaling_Pathway Membrane Membrane Phospholipids PLA2 GVIA iPLA2 Membrane->PLA2 substrate AA Arachidonic Acid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids LysoPL Lysophospholipids Inflammation Inflammation & Other Cellular Responses Eicosanoids->Inflammation PLA2->AA PLA2->LysoPL This compound This compound This compound->PLA2 inhibition

Caption: GVIA iPLA2 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Enzyme_Prep Prepare Recombinant GVIA iPLA2 Assay In Vitro Enzyme Inhibition Assay Enzyme_Prep->Assay Substrate_Prep Prepare Fluorescent Phospholipid Substrate Substrate_Prep->Assay IC50 Determine IC50 of this compound Assay->IC50 Treatment Treat Cells with this compound IC50->Treatment Inform concentration range Cell_Culture Culture and Label Cells with [3H]-Arachidonic Acid Cell_Culture->Treatment Stimulation Stimulate Cells to Induce AA Release Treatment->Stimulation Measurement Measure [3H]-Arachidonic Acid Release Stimulation->Measurement

Caption: Experimental workflow for evaluating this compound.

GK563_Selectivity This compound This compound GVIA GVIA iPLA2 (IC50 = 1 nM) This compound->GVIA Strong Inhibition GIVA GIVA cPLA2 (IC50 = 22 µM) This compound->GIVA Weak Inhibition GVsPLA2 GV sPLA2 (Low Inhibition) This compound->GVsPLA2 Very Weak Inhibition

Caption: Selectivity profile of this compound for PLA2 isoforms.

Experimental Protocols

Protocol 1: In Vitro GVIA iPLA2 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of GVIA iPLA2 in a cell-free system.

Materials:

  • Recombinant human GVIA iPLA2

  • Fluorescently labeled phospholipid substrate (e.g., PED-A1)

  • Assay Buffer: 100 mM HEPES, pH 7.5, 2 mM ATP, 5 mM DTT

  • This compound stock solution (in DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Prepare Enzyme Solution: Dilute the recombinant GVIA iPLA2 in Assay Buffer to the desired working concentration.

  • Prepare Substrate Solution: Prepare the fluorescent phospholipid substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted this compound solution or vehicle control (Assay Buffer with the same percentage of DMSO).

    • Add 25 µL of the diluted GVIA iPLA2 solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the substrate solution to each well to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Record measurements every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Arachidonic Acid Release Assay

Objective: To assess the ability of this compound to inhibit GVIA iPLA2-mediated arachidonic acid release in a cellular context.

Materials:

  • Cell line of interest (e.g., macrophages, neutrophils)

  • Cell culture medium

  • [³H]-Arachidonic Acid (³H-AA)

  • This compound stock solution (in DMSO)

  • Cell stimulation agent (e.g., calcium ionophore A23187, LPS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Plate the cells in a 24-well plate and allow them to adhere overnight.

    • Label the cellular phospholipids by incubating the cells with culture medium containing 0.5 µCi/mL of [³H]-Arachidonic Acid for 18-24 hours.

  • Cell Washing: Carefully wash the cells three times with serum-free medium containing 1% BSA to remove unincorporated ³H-AA.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 30-60 minutes at 37°C.

  • Cell Stimulation: Add the cell stimulation agent to the wells to induce arachidonic acid release. The choice of stimulant and its concentration will depend on the cell type and the specific pathway being investigated.

  • Collect Supernatant: After the desired stimulation time (typically 15-60 minutes), carefully collect the supernatant from each well.

  • Measure Radioactivity:

    • Add the collected supernatant to a scintillation vial containing scintillation cocktail.

    • Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to a separate scintillation vial.

    • Measure the radioactivity in both the supernatant and the cell lysate samples using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ³H-AA release for each condition using the following formula: % AA Release = (CPM in Supernatant / (CPM in Supernatant + CPM in Cell Lysate)) * 100

    • Plot the percentage of ³H-AA release against the concentration of this compound to determine its inhibitory effect.

Conclusion

This compound is a powerful and selective research tool for investigating the physiological and pathological roles of GVIA iPLA2. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of GVIA iPLA2 function and its potential as a therapeutic target.

References

GK563: A Potent and Selective Tool for Investigating the Role of Group VIA iPLA₂ in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

GK563 (trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one) is a highly potent and selective inhibitor of the Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂ or iPLA₂β). With the growing body of evidence implicating GVIA iPLA₂ in tumorigenesis, cancer cell proliferation, and metastasis, this compound emerges as a critical tool compound for cancer research. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cancer research settings.

Group VIA iPLA₂ is a key enzyme in the hydrolysis of membrane glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids.[1][2] These products can act as signaling molecules, influencing a variety of cellular processes including cell cycle progression, apoptosis, and inflammation, all of which are critical in the context of cancer.[3][4][5] Studies have shown that GVIA iPLA₂ is overexpressed in certain cancers, including ovarian and prostate cancer, and its inhibition can suppress tumor growth.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the enzymatic activity of GVIA iPLA₂. This inhibition blocks the hydrolysis of phospholipids, thereby reducing the downstream production of pro-tumorigenic lipid mediators. The consequences of GVIA iPLA₂ inhibition in cancer cells include:

  • Cell Cycle Arrest: Inhibition of iPLA₂ has been shown to induce cell cycle arrest in S and G₂/M phases in ovarian cancer cells. In prostate cancer cells, it can lead to cytostasis through both p53-dependent and -independent mechanisms.

  • Induction of Apoptosis: While the primary effect is often cytostatic, modest increases in apoptosis have been observed in ovarian cancer cells following iPLA₂ inhibition.

  • Modulation of Signaling Pathways: iPLA₂ inhibition can impact key cancer-related signaling pathways. For instance, it has been shown to activate the p38 MAPK signaling pathway and influence the p53 and Akt pathways in prostate cancer cells.

  • Reduction of Bioactive Lipids: A key mechanism is the reduced production of lysophosphatidic acid (LPA), a potent growth factor for ovarian cancer cells.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the effects of GVIA iPLA₂ inhibition in cancer models.

ParameterValueCell/SystemReference
This compound IC₅₀ 1 nMGVIA iPLA₂ enzyme assay--INVALID-LINK--
This compound Selectivity ~22,000-fold vs. GIVA cPLA₂Enzyme assays--INVALID-LINK--
Bromoenol Lactone (BEL) IC₅₀ ~0.5 µM (significant effect)Ovarian cancer cell lines
Tumor Growth Inhibition (BEL + Paclitaxel) Almost complete blockageOvarian cancer xenograft mouse model

Signaling Pathway

GK563_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids Membrane Phospholipids iPLA2 GVIA iPLA₂ (iPLA₂β) Membrane Phospholipids->iPLA2 Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid LPA Lysophosphatidic Acid (LPA) iPLA2->LPA p38_MAPK p38 MAPK iPLA2->p38_MAPK inhibition leads to activation Akt Akt iPLA2->Akt inhibition affects p53 p53 iPLA2->p53 inhibition affects This compound This compound This compound->iPLA2 Proliferation Cell Proliferation & Survival Arachidonic_Acid->Proliferation LPA->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest (S, G₂/M) p38_MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis p38_MAPK->Apoptosis p53->Cell_Cycle_Arrest p53->Apoptosis

Caption: this compound inhibits GVIA iPLA₂, blocking pro-proliferative lipid production and impacting key cancer signaling pathways.

Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SKOV-3 for ovarian cancer, LNCaP or PC-3 for prostate cancer)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT or WST-1 reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins involved in cell cycle and apoptosis.

Materials:

  • Cancer cells treated with this compound (as in the viability assay)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-p53, anti-cyclin B1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Treat cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model, potentially in combination with standard chemotherapy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for injection

  • This compound formulation for in vivo administration

  • Standard chemotherapy agent (e.g., paclitaxel)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).

  • Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal or oral).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation Assay (MTT/WST-1) Treatment->Viability_Assay Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Positive results lead to In_Vivo_Treatment In Vivo Treatment (this compound +/- Chemotherapy) Xenograft->In_Vivo_Treatment Efficacy_Evaluation Tumor Growth Inhibition & Toxicity Assessment In_Vivo_Treatment->Efficacy_Evaluation Ex_Vivo_Analysis Ex Vivo Tumor Analysis (Histology, Western Blot) Efficacy_Evaluation->Ex_Vivo_Analysis

Caption: A typical workflow for evaluating this compound as a cancer research tool, from in vitro validation to in vivo efficacy.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of GVIA iPLA₂ in cancer biology. Its high potency and selectivity allow for precise targeting of this enzyme, enabling researchers to dissect its contribution to tumor growth, survival, and signaling. The provided protocols offer a framework for initiating studies with this compound in various cancer models. Further research using this compound will likely uncover novel therapeutic strategies targeting lipid metabolism in cancer.

References

Application Notes & Protocols: A Framework for Testing Novel Glucokinase Activators (e.g., GK563) in the Context of Pancreatic β-Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "GK563" is not available in the public scientific literature. The following protocols are presented as a comprehensive framework for testing a novel or hypothetical glucokinase (GK) activator, herein referred to as this compound, for its potential protective effects against pancreatic β-cell apoptosis.

Introduction The progressive loss of functional pancreatic β-cell mass, primarily through apoptosis, is a key pathological feature of both type 1 and type 2 diabetes.[1][2] Factors contributing to β-cell death include chronic hyperglycemia and elevated free fatty acids (glucolipotoxicity), inflammatory cytokines, and endoplasmic reticulum (ER) stress.[1][3][4] Glucokinase (GK) is the primary glucose sensor in β-cells, catalyzing the rate-limiting step of glycolysis and coupling glucose metabolism to insulin secretion. Pharmacological activation of GK is a therapeutic strategy aimed at enhancing glucose-stimulated insulin secretion. However, the role of GK activators in modulating β-cell survival and apoptosis under metabolic stress is an area of critical investigation.

This document provides detailed protocols for inducing β-cell apoptosis in vitro and assessing the cytoprotective effects of a test compound, this compound. The methodologies cover the quantification of apoptosis, analysis of mitochondrial function, and investigation of key signaling pathways like ER stress.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables are templates for organizing and presenting the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on β-Cell Viability under Glucolipotoxic Stress

Treatment GroupApoptosis InducerThis compound Conc. (µM)Cell Viability (% of Control)
Untreated ControlNone0100 ± 5.2
Vehicle ControlGlucolipotoxicity045 ± 4.1
This compoundGlucolipotoxicity158 ± 3.9
This compoundGlucolipotoxicity1075 ± 5.5
This compoundGlucolipotoxicity5078 ± 4.8
This compound OnlyNone5098 ± 5.0
*Note: Glucolipotoxicity induced by 25 mM Glucose + 0.5 mM Palmitate for 48h.

Table 2: Quantification of Apoptosis Markers with this compound Treatment

Treatment GroupApoptosis InducerThis compound Conc. (µM)Annexin V-FITC Positive Cells (%)Cleaved Caspase-3/7 Activity (RFU)
Untreated ControlNone04.5 ± 1.11500 ± 210
Vehicle ControlCytokine Mix 035.2 ± 3.48900 ± 550
This compoundCytokine Mix128.1 ± 2.96200 ± 430
This compoundCytokine Mix 1015.7 ± 2.13100 ± 350
This compoundCytokine Mix5012.3 ± 1.82500 ± 280
**Note: RFU = Relative Fluorescence Units. *Cytokine Mix: IL-1β, TNF-α, IFN-γ for 24h.

Table 3: Mechanistic Insights into this compound Action under ER Stress

Treatment GroupApoptosis InducerThis compound Conc. (µM)Mitochondrial Potential (ΔΨm, JC-1 Ratio)Cellular ATP (pmol/µg protein)CHOP Expression (Fold Change)
Untreated ControlNone08.5 ± 0.925.1 ± 2.21.0 ± 0.1
Vehicle ControlThapsigargin02.1 ± 0.49.8 ± 1.57.8 ± 0.6
This compoundThapsigargin104.5 ± 0.616.5 ± 1.94.2 ± 0.5
This compoundThapsigargin506.8 ± 0.721.7 ± 2.02.1 ± 0.3

Experimental Workflow Visualization

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Compound Testing cluster_2 Phase 3: Apoptosis Assessment cluster_3 Phase 4: Mechanistic Analysis cluster_4 Phase 5: Data Interpretation a 1. Cell Culture (e.g., MIN6 Cells, Primary Islets) b 2. Induction of Apoptosis - Glucolipotoxicity - Pro-inflammatory Cytokines - ER Stress Inducers a->b c 3. Treatment with this compound (Dose-Response & Time-Course) b->c d 4. Quantify Apoptosis - Annexin V / PI Staining - TUNEL Assay - Caspase Activity c->d e 5. Analyze Key Pathways - Mitochondrial Function (ΔΨm, ATP) - ER Stress Markers (Western Blot) - Signaling Proteins (e.g., Akt, JNK) c->e f 6. Data Analysis & Conclusion d->f e->f

Caption: High-level experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: Induction of β-Cell Apoptosis

This protocol describes methods to induce apoptosis in β-cells using common stressors.

1.1. Cell Culture:

  • Cell Line: Use MIN6 or INS-1E cells, cultured in DMEM with 25 mM glucose, 15% FBS, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol. Maintain cells at 37°C in a 5% CO2 incubator.

  • Primary Islets: Isolate islets from mice or rats using collagenase digestion. Culture islets in RPMI-1640 medium with 11 mM glucose and 10% FBS. Allow islets to recover for 24-48 hours before treatment.

1.2. Apoptosis Induction:

  • Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/flow cytometry).

  • Once cells reach 70-80% confluency, replace the medium with a low-serum (1% FBS) medium for 2-4 hours.

  • Apply one of the following stress conditions:

    • Glucolipotoxicity: Treat cells with high glucose (25-33 mM) and 0.5 mM sodium palmitate complexed to BSA for 24-48 hours.

    • Cytokine-Induced Stress: Treat cells with a cytokine cocktail of IL-1β (10 ng/mL), TNF-α (10 ng/mL), and IFN-γ (10 ng/mL) for 12-24 hours.

    • ER Stress: Treat cells with Thapsigargin (1 µM) or Tunicamycin (2 µg/mL) for 16-24 hours to induce ER stress-mediated apoptosis.

Protocol 2: Quantification of Apoptosis via Annexin V/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

2.1. Reagents:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

2.2. Procedure:

  • Induce apoptosis as described in Protocol 1, including co-treatment with various concentrations of this compound.

  • Harvest cells (including supernatants containing detached cells) by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend cells in 100 µL of 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early indicator of apoptosis. This protocol uses the JC-1 dye.

3.1. Reagents:

  • JC-1 Staining Kit

  • Culture medium

3.2. Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat as described in Protocol 1 with this compound.

  • Remove the treatment medium and wash cells once with PBS.

  • Add 100 µL of medium containing JC-1 dye (final concentration 1-10 µg/mL) to each well.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash cells twice with PBS.

  • Add 100 µL of PBS or culture medium to each well.

  • Measure fluorescence using a plate reader. Healthy cells with high ΔΨm will form J-aggregates (red fluorescence, ~590 nm emission). Apoptotic cells with low ΔΨm will contain JC-1 monomers (green fluorescence, ~530 nm emission).

  • Calculate the ratio of red to green fluorescence as an indicator of mitochondrial health.

Protocol 4: Analysis of ER Stress Markers by Western Blot

This protocol assesses the expression of key proteins in the unfolded protein response (UPR) and ER stress-induced apoptosis pathway.

4.1. Reagents:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-BiP (GRP78), anti-CHOP (GADD153), anti-cleaved-Caspase-3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

4.2. Procedure:

  • Treat cells in 6-well plates as described in Protocol 1 with this compound.

  • Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

  • Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to the β-actin loading control.

Signaling Pathway Visualization

G cluster_0 Stress Inducers cluster_1 Cellular Stress Pathways cluster_2 Pro-Apoptotic Mediators cluster_3 Execution Phase cluster_4 Therapeutic Intervention Stress Glucolipotoxicity (High Glucose, FFAs) ER_Stress ER Stress (UPR Activation) Stress->ER_Stress Mito_Dys Mitochondrial Dysfunction Stress->Mito_Dys ER_Stress->Mito_Dys CHOP CHOP Expression ↑ ER_Stress->CHOP ROS ROS Production ↑ Mito_Dys->ROS Bcl2 Bcl-2 Family Shift (Bax/Bak Activation) CHOP->Bcl2 ROS->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Apoptosis β-Cell Apoptosis Caspases->Apoptosis This compound This compound (GK Activator) GK_Action Improved Glucose Metabolism Enhanced Glycolysis & ATP Production This compound->GK_Action GK_Action->ER_Stress Alleviates Stress GK_Action->Mito_Dys Restores ΔΨm Reduces ROS

Caption: Potential mechanism of this compound in preventing β-cell apoptosis.

References

Application Notes and Protocols: GK563 Treatment of INS-1 Beta-Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and public databases did not yield any specific information regarding a compound designated "GK563" and its effects on INS-1 beta-cells. Consequently, the generation of detailed application notes and protocols for a this compound treatment is not possible at this time.

The following sections provide general protocols and background information relevant to the study of insulin secretion in INS-1 beta-cells, which may serve as a foundational resource for researchers investigating novel compounds.

General INS-1 Beta-Cell Culture and Maintenance

INS-1 cells are a rat insulinoma cell line commonly used as a model system to study pancreatic beta-cell function and insulin secretion.

Culture Medium:

  • RPMI-1640 medium supplemented with:

    • 11.1 mM D-glucose

    • 10% Fetal Bovine Serum (FBS)

    • 100 U/mL Penicillin

    • 100 µg/mL Streptomycin

    • 10 mM HEPES

    • 2 mM L-glutamine

    • 1 mM Sodium Pyruvate

    • 50 µM β-mercaptoethanol

Passaging Protocol:

  • Aspirate the old medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Add 0.05% Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Seed new culture flasks at a desired density.

Experimental Protocols for Studying Insulin Secretion in INS-1 Cells

A common assay to assess the function of beta-cells is the Glucose-Stimulated Insulin Secretion (GSIS) assay.

GSIS Assay Protocol:

  • Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.

  • Wash the cells twice with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C.

  • Aspirate the pre-incubation buffer and add fresh KRBH buffer with low glucose (basal secretion) or high glucose (stimulated secretion, e.g., 16.7 mM). Investigational compounds can be added at this step.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant for insulin measurement using methods such as ELISA or RIA.

  • Lyse the cells to determine total protein or DNA content for normalization of insulin secretion data.

General Signaling Pathways in Insulin Secretion

The primary pathway for glucose-stimulated insulin secretion involves the metabolic coupling of glucose to insulin exocytosis.

Canonical Glucose-Stimulated Insulin Secretion Pathway:

GSIS_Pathway cluster_Extracellular Extracellular Space cluster_Cell INS-1 Beta-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Metabolism Glycolysis & TCA Cycle Glucose_int->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-Gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin_out Insulin Secretion Exocytosis->Insulin_out Compound_Screening_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis Culture Culture INS-1 Cells Seed Seed cells in multi-well plates Culture->Seed Preincubation Pre-incubate in low glucose buffer Seed->Preincubation Stimulation Stimulate with low/high glucose +/- Compound Preincubation->Stimulation Collect Collect Supernatant Stimulation->Collect Normalize Normalize to protein/DNA content Stimulation->Normalize Cell Lysis Measure_Insulin Measure Insulin (ELISA/RIA) Collect->Measure_Insulin Data_Analysis Data Analysis Measure_Insulin->Data_Analysis Normalize->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Optimizing GK563 Concentration for iPLA2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GK563 for the effective and specific inhibition of calcium-independent phospholipase A2 (iPLA2). Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful implementation of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a highly potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2). It is a β-lactone-based compound that demonstrates exceptional selectivity for GVIA iPLA2 over other phospholipase A2 isoforms.

Q2: What is the reported IC50 of this compound for GVIA iPLA2?

A2: this compound has a reported IC50 value of 1 nM for GVIA iPLA2, making it one of the most potent inhibitors described to date for this enzyme.[1][2]

Q3: How selective is this compound for GVIA iPLA2 compared to other PLA2 isoforms?

A3: this compound exhibits remarkable selectivity. It is approximately 22,000 times more active against GVIA iPLA2 than against GIVA cPLA2 (IC50 ≈ 22 µM).[1]

Q4: What are the potential applications of using this compound in research?

A4: Due to its high potency and selectivity, this compound is an excellent tool for elucidating the specific roles of GVIA iPLA2 in various cellular processes. It has been shown to reduce β-cell apoptosis induced by proinflammatory cytokines, suggesting its utility in studying autoimmune diseases like type 1 diabetes.[1]

Q5: What is the mechanism of inhibition of this compound?

A5: While not explicitly detailed as a "suicide inhibitor" in the provided results, its structural class (β-lactone) and high potency are characteristic of irreversible or very slow, tight-binding inhibitors that form a covalent bond with the enzyme's active site serine. This is analogous to other iPLA2 inhibitors like bromoenol lactone (BEL).

Troubleshooting Guide

Issue 1: Higher than expected iPLA2 activity in the presence of this compound.

  • Possible Cause 1: Incorrect this compound Concentration.

    • Solution: Verify the calculations for your serial dilutions. Given its low nanomolar IC50, precise dilutions are critical. Prepare fresh stock solutions and dilutions.

  • Possible Cause 2: this compound Degradation.

    • Solution: Ensure proper storage of this compound stock solutions (typically at -20°C or lower). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution.

  • Possible Cause 3: Inaccurate Enzyme Concentration.

    • Solution: Quantify your enzyme preparation accurately. If the enzyme concentration is much higher than anticipated, a higher concentration of this compound will be required for effective inhibition.

  • Possible Cause 4: Sub-optimal Assay Conditions.

    • Solution: Ensure the assay buffer composition, pH, and temperature are optimal for iPLA2 activity and this compound stability. Review the detailed experimental protocol.

Issue 2: High background signal in the fluorescence-based iPLA2 assay.

  • Possible Cause 1: Autofluorescence of this compound or other components.

    • Solution: Run a control plate containing all assay components, including this compound at the highest concentration used, but without the enzyme. Subtract this background fluorescence from your experimental wells.

  • Possible Cause 2: Substrate Degradation.

    • Solution: Protect fluorescent substrates from light and prepare them fresh for each experiment. Store substrates according to the manufacturer's instructions.

  • Possible Cause 3: Contaminated Reagents.

    • Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Pipetting Errors.

    • Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor. Prepare a master mix for common reagents to minimize well-to-well variability.

  • Possible Cause 2: Temperature Fluctuations.

    • Solution: Ensure uniform temperature across the microplate during incubation and reading. Pre-warm all reagents and the plate to the assay temperature.

  • Possible Cause 3: Edge Effects in Microplates.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate for critical samples. Fill the outer wells with assay buffer or water.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound against PLA2 Isoforms

InhibitorTarget EnzymeIC50Selectivity vs. GIVA cPLA2Reference
This compoundGVIA iPLA21 nM~22,000-fold[1]
This compoundGIVA cPLA222 µM-

Detailed Experimental Protocols

Protocol 1: In Vitro iPLA2 Inhibition Assay using a Fluorescent Substrate

This protocol describes a method to determine the inhibitory potency of this compound on purified GVIA iPLA2 using a commercially available fluorescent substrate.

Materials:

  • Purified recombinant GVIA iPLA2

  • Fluorescent PLA2 substrate (e.g., PED-A1 or a BODIPY-based substrate)

  • iPLA2 Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA, 1 mM DTT)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial dilutions of the this compound stock solution in iPLA2 Assay Buffer to achieve a range of concentrations for testing (e.g., from 1 pM to 1 µM). Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation:

    • Dilute the purified GVIA iPLA2 in ice-cold iPLA2 Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Plate Setup:

    • Add 10 µL of each this compound dilution or vehicle control to the appropriate wells of the 96-well plate.

    • Add 40 µL of the diluted GVIA iPLA2 solution to each well.

    • Include "no enzyme" control wells containing 40 µL of assay buffer instead of the enzyme solution.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at the desired assay temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Prepare the fluorescent substrate solution in iPLA2 Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for iPLA2 Inhibition in a Beta-Cell Line

This protocol provides a framework for assessing the ability of this compound to protect a beta-cell line (e.g., INS-1) from cytokine-induced apoptosis, an iPLA2-mediated process.

Materials:

  • INS-1 beta-cell line

  • Complete cell culture medium (e.g., RPMI-1640 with supplements)

  • Proinflammatory cytokines (e.g., a mixture of IL-1β, IFN-γ, and TNF-α)

  • This compound stock solution (1 mM in DMSO)

  • Apoptosis detection kit (e.g., Caspase-3/7 activity assay or Annexin V staining kit)

  • 96-well clear cell culture plate

  • Plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed INS-1 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow the cells to adhere and grow for 24-48 hours.

  • Treatment with this compound:

    • Prepare dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing different concentrations of this compound or a vehicle control.

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Induction of Apoptosis:

    • To the this compound-containing medium, add the proinflammatory cytokine cocktail to the final desired concentration.

    • Include control wells with cells treated with vehicle only, this compound only, and cytokines only.

  • Incubation:

    • Incubate the cells for the desired period to induce apoptosis (e.g., 16-24 hours).

  • Measurement of Apoptosis:

    • Following the incubation, measure the level of apoptosis using your chosen method (e.g., Caspase-3/7 activity assay or Annexin V/PI staining followed by flow cytometry) according to the manufacturer's protocol.

  • Data Analysis:

    • Quantify the level of apoptosis for each treatment condition.

    • Normalize the results to the cytokine-only treated group (100% apoptosis).

    • Plot the percentage of apoptosis inhibition against the this compound concentration to determine its protective effect.

Visualizations

G cluster_upstream Upstream Stimuli cluster_iPLA2 iPLA2 Activation cluster_downstream Downstream Signaling Proinflammatory Cytokines Proinflammatory Cytokines iPLA2 iPLA2 Proinflammatory Cytokines->iPLA2 activate Cellular Stress Cellular Stress Cellular Stress->iPLA2 activate Arachidonic Acid Arachidonic Acid iPLA2->Arachidonic Acid generates Lysophospholipids Lysophospholipids iPLA2->Lysophospholipids generates Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators Apoptosis Apoptosis Lysophospholipids->Apoptosis This compound This compound This compound->iPLA2 inhibit

Caption: Simplified signaling pathway of iPLA2 activation and its inhibition by this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Add this compound/Vehicle to 96-well Plate A->D B Prepare Purified iPLA2 Enzyme E Add iPLA2 Enzyme and Pre-incubate B->E C Prepare Fluorescent Substrate F Initiate Reaction with Substrate C->F D->E E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Rates G->H I Normalize Data and Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for determining the IC50 of this compound for iPLA2.

References

GK563 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of GK563, a potent β-lactone inhibitor of group VIA calcium-independent phospholipase A2 (iPLA2). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for optimal stability. When stored under these conditions, the compound is expected to be stable for an extended period. It is advisable to refer to the manufacturer's certificate of analysis for specific shelf-life information.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). This compound has slight solubility in chloroform, DMSO, and methanol.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound stock solutions in anhydrous DMSO should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. When stored properly, stock solutions are expected to be stable for several weeks. It is best practice to prepare fresh dilutions from the stock solution for each experiment.

Q4: Is this compound stable in aqueous solutions or cell culture media?

A4: this compound is a β-lactone, a chemical structure known to be susceptible to hydrolysis in aqueous environments. The four-membered ring of β-lactones is strained and can be opened by nucleophilic attack, with water being a common nucleophile. This hydrolysis is catalyzed by both acidic and basic conditions. Therefore, the stability of this compound in aqueous solutions, including cell culture media and assay buffers, is expected to be limited. It is highly recommended to add this compound to aqueous solutions immediately before starting the experiment.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, prepare fresh dilutions of this compound from a frozen DMSO stock solution for each experiment. Add the compound to your aqueous assay buffer or cell culture medium at the last possible moment. Avoid prolonged incubation times in aqueous solutions, especially at non-neutral pH.

Q6: What are the potential degradation products of this compound?

A6: The primary degradation pathway for this compound in aqueous solution is likely hydrolysis of the β-lactone ring. This would result in the formation of a β-hydroxy carboxylic acid, which is inactive as an iPLA2 inhibitor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected inhibition of iPLA2 activity. Degradation of this compound in stock solution or experimental medium.Prepare fresh stock solutions in anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Add this compound to aqueous solutions immediately before the experiment.
High variability between replicate experiments. Inconsistent handling and incubation times of this compound in aqueous solutions.Standardize the time between adding this compound to the medium and performing the assay. Ensure thorough mixing of the compound in the experimental medium.
Complete loss of inhibitory activity. Extensive degradation of this compound.Check the age and storage conditions of the solid compound and stock solutions. Use a fresh vial of this compound to prepare new stock solutions. Consider the pH of your assay buffer; extreme pH values can accelerate hydrolysis.
Precipitation of the compound in aqueous medium. Poor solubility of this compound at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells. If precipitation persists, consider lowering the working concentration of this compound.

Data Summary

Table 1: Recommended Storage and Handling Conditions for this compound

Form Solvent Storage Temperature Recommended Duration Key Considerations
Solid N/A-20°CRefer to manufacturer's specificationsProtect from moisture.
Stock Solution Anhydrous DMSO-20°CWeeks to months (minimize freeze-thaw)Use anhydrous solvent to prevent hydrolysis. Aliquot to avoid repeated temperature changes.
Working Dilution Aqueous Buffer / Cell Culture MediumRoom Temperature / 37°CMinutes to a few hoursPrepare immediately before use due to likely hydrolysis of the β-lactone ring.

Experimental Protocols & Visualizations

General Workflow for Handling this compound

The following workflow is recommended to maintain the integrity of this compound during experimental procedures.

GK563_Workflow cluster_storage Long-term Storage cluster_experiment Experimental Use cluster_data Data Analysis Solid Solid this compound Stock Stock Solution (Anhydrous DMSO) Solid->Stock Dissolve storage_conditions Store at -20°C Solid->storage_conditions Stock->storage_conditions Dilution Prepare Working Dilution (Aqueous Medium) Stock->Dilution Dilute Immediately Before Use Assay Perform Experiment Dilution->Assay Add to Assay Analysis Analyze Results Assay->Analysis

Caption: Recommended workflow for handling this compound.

Proposed Degradation Pathway of this compound

This compound's β-lactone structure is susceptible to hydrolysis, leading to an inactive product.

GK563_Degradation This compound This compound (Active Inhibitor) β-lactone ring Degraded Inactive Product β-hydroxy carboxylic acid This compound->Degraded Hydrolysis (Ring Opening) H2O H₂O (Aqueous Environment) H2O->Degraded

Caption: Proposed hydrolytic degradation of this compound.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to troubleshoot inconsistent experimental results that may be related to this compound stability.

Troubleshooting_this compound decision decision action action start Inconsistent or No iPLA2 Inhibition check_stock Is stock solution freshly prepared in anhydrous DMSO? start->check_stock prepare_fresh_stock Prepare new stock in anhydrous DMSO from fresh solid. check_stock->prepare_fresh_stock No check_dilution Was working dilution prepared immediately before the assay? check_stock->check_dilution Yes re_run Re-run experiment. prepare_fresh_stock->re_run prepare_fresh_dilution Prepare working dilution just before adding to assay. check_dilution->prepare_fresh_dilution No check_controls Are positive and negative controls working as expected? check_dilution->check_controls Yes prepare_fresh_dilution->re_run troubleshoot_assay Troubleshoot other assay parameters. check_controls->troubleshoot_assay No check_controls->re_run Yes

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: GK563 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "GK563" is not available in publicly accessible resources. The following content is a generalized template based on common experimental issues in biomedical research and will require specific details about this compound for accurate and effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: Currently, there is no publicly available information detailing the specific mechanism of action for a compound or experimental model designated as this compound. To understand its mechanism, it would be necessary to consult internal documentation, primary research data, or the principal investigators who have developed or are working with this specific agent.

Q2: What are the expected outcomes of a typical this compound experiment?

A: The expected outcomes would be entirely dependent on the nature of this compound (e.g., is it an inhibitor, an agonist, a specific type of molecule?) and the experimental context. Without this information, it is not possible to define typical outcomes.

Troubleshooting Common Experimental Issues

This section provides a general framework for troubleshooting. For it to be useful, you will need to substitute the bracketed information with specifics about your this compound experiments.

Issue 1: Inconsistent or Non-reproducible Results

Possible Cause 1: Reagent Variability

  • Solution: Ensure all reagents, especially this compound, are from the same lot number. If lot numbers differ, perform a bridging study to confirm consistency. Store all reagents according to the manufacturer's instructions.

Possible Cause 2: Procedural Drift

  • Solution: Adhere strictly to the standardized experimental protocol. Any deviations, no matter how minor, should be documented.

Possible Cause 3: Cell Line Instability

  • Solution: If using cell lines, ensure they are from a reliable source and have been recently authenticated. Monitor for changes in morphology or growth rate.

Issue 2: High Background Signal

Possible Cause 1: Non-specific Binding

  • Solution: Optimize blocking steps in your protocol. This may involve increasing the concentration or duration of the blocking buffer incubation.

Possible Cause 2: Contaminated Reagents

  • Solution: Use fresh, filtered buffers and solutions. Ensure all glassware and plasticware are sterile and free of contaminants.

Experimental Protocols

A detailed methodology for key experiments would be provided here. As there is no information on this compound, a placeholder for a common type of experiment is provided below.

Example Protocol: Western Blot Analysis of [Target Protein] Phosphorylation after this compound Treatment

  • Cell Culture and Treatment: Plate [Cell Line] at a density of [X] cells/well in a [Y]-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound for [Z] time.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in [specific lysis buffer] containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with [blocking buffer] for 1 hour at room temperature. Incubate with primary antibodies against phospho-[Target Protein] and total-[Target Protein] overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Signaling Pathways & Workflows

Diagrams of relevant signaling pathways and experimental workflows would be included here. Below are examples of what these might look like, with hypothetical pathways due to the lack of information on this compound.

This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces

Caption: Hypothetical signaling pathway initiated by this compound binding.

cluster_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot imaging Imaging & Densitometry immunoblot->imaging

Caption: General experimental workflow for analyzing protein expression after this compound treatment.

Improving GK563 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of the poorly water-soluble compound GK563.

Properties of Compound this compound

For the purpose of this guide, Compound this compound is a hypothetical weakly acidic, lipophilic molecule with the following fictional properties:

PropertyValue
Molecular Weight 450.5 g/mol
pKa 4.5
LogP 3.8
Aqueous Solubility (pH 7.4) < 0.01 mg/mL
Solubility in Organic Solvents Soluble in DMSO, ethanol, and methanol

Frequently Asked Questions (FAQs)

Q1: Why is my Compound this compound not dissolving in aqueous buffers?

A1: Compound this compound has a very low intrinsic aqueous solubility due to its lipophilic nature (high LogP) and its crystalline structure. At neutral pH, the compound is predominantly in its non-ionized, less soluble form. To achieve a desired concentration in an aqueous solution, a solubility enhancement strategy is required.

Q2: What are the primary methods to improve the solubility of Compound this compound?

A2: Several methods can be employed to enhance the aqueous solubility of this compound. The choice of method depends on the specific experimental requirements, such as the desired concentration, the intended application (e.g., in vitro assay vs. in vivo study), and the acceptable excipients. The most common strategies include:

  • pH Adjustment: As a weak acid, the solubility of this compound can be significantly increased by raising the pH of the solution above its pKa.

  • Use of Co-solvents: Adding a water-miscible organic solvent in which this compound is soluble can increase the overall solubility of the solution.[1][2][3][4][5]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.

  • Formulation as a Nanosuspension: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a higher dissolution rate and apparent solubility.

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, surfactants can be used to increase the solubility of this compound. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap this compound, leading to increased solubility. Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers are often preferred due to their lower toxicity compared to ionic surfactants.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution.

Problem: You have a high-concentration stock of this compound in an organic solvent (e.g., DMSO), but it precipitates when you dilute it into your aqueous experimental medium.

Troubleshooting Steps:

  • Reduce the Final Concentration of Organic Solvent: The final concentration of the organic solvent in your aqueous medium might be too low to maintain the solubility of this compound. Try to keep the final concentration of the organic solvent as high as your experimental system allows, while ensuring it does not affect the experimental outcome.

  • Use a Different Co-solvent: Some co-solvents are more effective at maintaining the solubility of certain compounds. Consider trying other pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Incorporate a Surfactant: Adding a surfactant to the aqueous medium before adding the this compound stock solution can help to prevent precipitation by forming micelles that solubilize the compound.

  • Prepare a Cyclodextrin Complex: Pre-complexing this compound with a cyclodextrin can significantly enhance its aqueous solubility and reduce the likelihood of precipitation upon dilution.

Issue 2: Inconsistent results in biological assays.

Problem: You are observing high variability in your experimental results, which you suspect might be due to poor solubility and inconsistent concentrations of this compound.

Troubleshooting Steps:

  • Visually Inspect Your Solutions: Before each experiment, carefully inspect your this compound solutions for any signs of precipitation or cloudiness. Even a small amount of precipitate can lead to significant variations in the actual concentration.

  • Filter Your Solutions: After preparation, filter your this compound solutions through a 0.22 µm filter to remove any undissolved particles. This can help to ensure a more consistent concentration.

  • Quantify the Solubilized Concentration: If possible, quantify the actual concentration of solubilized this compound in your final experimental medium using a suitable analytical method like HPLC-UV.

  • Optimize Your Solubilization Method: Re-evaluate your current solubilization strategy. It may be necessary to switch to a more robust method, such as using a cyclodextrin or preparing a nanosuspension, to achieve consistent and reliable results.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol describes how to determine the pH-solubility profile of Compound this compound.

Materials:

  • Compound this compound

  • A series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, borate buffers)

  • Analytical method for quantifying this compound (e.g., HPLC-UV)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

Methodology:

  • Add an excess amount of Compound this compound to separate vials containing each buffer solution.

  • Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and measure its pH to confirm the final equilibrium pH.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

  • Plot the solubility of this compound as a function of the final equilibrium pH.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Compound this compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Methodology:

  • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v).

  • Slowly add an excess amount of Compound this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-72 hours.

  • After stirring, filter the solution to remove any un-complexed, undissolved this compound.

  • Freeze the resulting clear solution and then lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • The powder can be reconstituted in an aqueous buffer for your experiments. The solubility of the complex should be determined to ensure the desired concentration can be achieved.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble this compound cluster_strategies Solubilization Strategies cluster_evaluation Evaluation start This compound Powder ph_adjust pH Adjustment start->ph_adjust Select Strategy cosolvent Co-solvent start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy nanosuspension Nanosuspension start->nanosuspension Select Strategy solubility_test Solubility & Stability Testing ph_adjust->solubility_test cosolvent->solubility_test cyclodextrin->solubility_test nanosuspension->solubility_test assay In Vitro / In Vivo Assay solubility_test->assay Optimized Formulation cyclodextrin_mechanism cluster_components Components cluster_complex Inclusion Complex Formation This compound This compound (Hydrophobic) complex Soluble this compound- Cyclodextrin Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Encapsulation gk563_in_complex This compound

References

Troubleshooting GK563 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GK563, a potent β-lactone inhibitor of group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2). The information is tailored for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a β-lactone-based inhibitor of the group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2), also known as iPLA2β. It is a highly potent inhibitor with a reported IC50 of 1 nM for GVIA iPLA2. Notably, it exhibits high selectivity for GVIA iPLA2 over GVIA cPLA2 (IC50 = 22 μM). Its primary function in research is to inhibit the enzymatic activity of iPLA2β to study its role in various cellular processes, including apoptosis.

Q2: I am observing a higher rate of apoptosis in my cell cultures than expected after this compound treatment. Is this an off-target effect?

While the on-target effect of this compound can be associated with the modulation of apoptosis in certain cell types, unexpected or excessive apoptosis could be indicative of off-target effects. β-lactone-based inhibitors, the class to which this compound belongs, have been reported to interact with other serine hydrolases. A notable off-target for the related compound, bromoenol lactone (BEL), is phosphatidate phosphohydrolase-1 (PAP-1). Inhibition of PAP-1 can disrupt lipid signaling and has been shown to induce apoptosis.[1] Therefore, it is crucial to investigate whether the observed apoptosis is a direct result of iPLA2β inhibition or an off-target effect.

Q3: My experimental results are inconsistent when using this compound. What could be the cause?

Inconsistent results can arise from several factors, including compound stability, experimental conditions, and potential off-target effects. Since this compound is a β-lactone, its stability in aqueous solutions should be considered. Furthermore, off-target effects on enzymes involved in critical signaling pathways can lead to variable cellular responses depending on the cell type and context. For example, off-target inhibition of enzymes involved in lipid metabolism or calcium signaling could lead to unpredictable outcomes.

Q4: Are there any known off-targets for this compound?

As of the latest available data, a comprehensive off-target profile for this compound has not been publicly released. However, based on its chemical structure (β-lactone) and the known off-target profile of similar compounds like bromoenol lactone (BEL), it is plausible that this compound could inhibit other serine hydrolases. Potential off-targets to consider include:

  • Phosphatidate phosphohydrolase-1 (PAP-1): Inhibition of this enzyme can lead to apoptosis.[1]

  • Other serine hydrolases: The β-lactone functional group can react with the active site serine of various hydrolases.

  • Voltage-gated Ca2+ and TRPC channels: BEL has been shown to inhibit these channels, which could affect calcium signaling.

It is recommended to experimentally determine the off-target profile of this compound in your specific experimental system.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected or Excessive Cell Death/Apoptosis

Possible Cause: Off-target inhibition of pro-survival signaling pathways. A likely candidate is the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), which has been observed with the related compound bromoenol lactone and leads to apoptosis.[1]

Troubleshooting Workflow:

A Observe Unexpected Apoptosis B Perform Dose-Response Curve for Apoptosis A->B C Is Apoptosis Dose-Dependent? B->C D Use a Structurally Different iPLA2β Inhibitor C->D Yes J No C->J No E Does the New Inhibitor Induce Apoptosis? D->E F Measure PAP-1 Activity in the Presence of this compound E->F No L No E->L Yes G Is PAP-1 Activity Inhibited? F->G H Conclusion: Apoptosis is likely an off-target effect via PAP-1 G->H Yes N No G->N No I Conclusion: Apoptosis may be an on-target or other off-target effect J->I K Yes L->I M Yes N->I O Yes

Caption: Troubleshooting workflow for unexpected apoptosis.

Experimental Protocols:

  • Dose-Response Curve for Apoptosis:

    • Plate cells at a suitable density.

    • Treat cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM).

    • Include a vehicle control (e.g., DMSO).

    • After a suitable incubation period (e.g., 24-48 hours), assess apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or a caspase-3/7 activity assay.

  • PAP-1 Activity Assay:

    • Prepare cell lysates from treated and untreated cells.

    • Use a commercially available or literature-described PAP-1 activity assay kit.

    • Measure the conversion of a phosphatidic acid substrate to diacylglycerol.

    • Compare the activity in the presence and absence of this compound.

Issue 2: Altered Calcium Signaling

Possible Cause: Off-target effects on ion channels. The related compound bromoenol lactone has been shown to inhibit voltage-gated Ca2+ and TRPC channels.

Troubleshooting Workflow:

A Observe Altered Calcium Signaling B Measure Intracellular Ca2+ Concentration after this compound Treatment A->B C Is Ca2+ Signaling Altered? B->C D Use Electrophysiology (Patch-Clamp) to Measure Channel Activity C->D Yes H No C->H No E Does this compound Inhibit Ca2+ Channels? D->E F Conclusion: Altered Ca2+ signaling is likely an off-target effect E->F Yes J No E->J No G Conclusion: Altered Ca2+ signaling is likely downstream of iPLA2β H->G I Yes J->G K Yes

Caption: Troubleshooting workflow for altered calcium signaling.

Experimental Protocols:

  • Intracellular Calcium Measurement:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Acquire baseline fluorescence.

    • Apply this compound and monitor changes in fluorescence over time using a fluorescence microscope or plate reader.

    • As a positive control, use a known ion channel agonist or antagonist.

  • Electrophysiology (Patch-Clamp):

    • Use whole-cell patch-clamp techniques to record currents from voltage-gated calcium channels or TRPC channels in the presence and absence of this compound.

    • This will provide direct evidence of channel inhibition.

Data Summary

Table 1: Selectivity Profile of this compound and Related Compounds

CompoundPrimary TargetIC50 (Primary Target)Known/Potential Off-TargetsIC50 (Off-Target)
This compound GVIA iPLA21 nMGVIA cPLA2, Serine Hydrolases (e.g., PAP-1)22 µM (for cPLA2), Not Reported
Bromoenol Lactone (BEL) GVIA iPLA2Varies by studyPAP-1, Voltage-gated Ca2+ channels, TRPC channelsNot Reported
FKGK11 GVIA iPLA2Not ReportedFewer reported off-targets than BELNot Reported

Key Experimental Methodologies

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Off-Targets

This method can be used to identify potential serine hydrolase off-targets of this compound in an unbiased manner.[2][3]

Workflow Diagram:

A Treat Proteome with This compound or Vehicle B Incubate with a Broad-Spectrum Serine Hydrolase Probe (e.g., FP-biotin) A->B C Separate Proteins by SDS-PAGE B->C G Alternatively, Enrich Biotinylated Proteins with Streptavidin Beads B->G D In-gel Fluorescence Scanning C->D E Excise Bands of Interest D->E F LC-MS/MS for Protein Identification E->F H On-bead Digestion G->H I LC-MS/MS for Protein Identification H->I

Caption: Experimental workflow for Activity-Based Protein Profiling.

Detailed Protocol:

  • Proteome Preparation: Prepare soluble and membrane fractions of your cell or tissue lysate.

  • Inhibitor Treatment: Incubate the proteome with this compound at various concentrations (and a vehicle control) for a defined period (e.g., 30 minutes at 37°C).

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-biotin (FP-biotin) probe.

  • Analysis:

    • Gel-based: Separate the labeled proteins by SDS-PAGE and visualize using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific band in the this compound-treated sample compared to the control indicates a potential off-target.

    • Mass Spectrometry-based: Enrich the biotinylated proteins using streptavidin beads, perform on-bead digestion, and identify the proteins by LC-MS/MS. Compare the abundance of identified proteins between the this compound-treated and control samples to identify off-targets.

Signaling Pathway Diagrams

Potential Off-Target Pathway: PAP-1 and Apoptosis

Inhibition of PAP-1 by this compound could lead to an accumulation of phosphatidic acid (PA) and a decrease in diacylglycerol (DAG), disrupting downstream signaling and potentially triggering apoptosis.

cluster_0 Lipid Metabolism cluster_1 Signaling & Cellular Fate G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acyltransferases DAG Diacylglycerol PA->DAG PAP-1 Apoptosis Apoptosis PA->Apoptosis Accumulation Leads to TAG Triacylglycerol DAG->TAG PL Phospholipids DAG->PL PKC Protein Kinase C (PKC) Activation DAG->PKC Survival Cell Survival PKC->Survival This compound This compound This compound->PA Inhibits

References

Technical Support Center: Cell Viability Assays with Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using novel compounds, such as GK563, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay should I choose for my experiment with a new compound?

A1: The choice of assay depends on your specific research question, cell type, and the expected mechanism of action of your compound. It is often advisable to use orthogonal methods to confirm results.

  • Metabolic Assays (e.g., MTT, XTT, WST-1, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[1][2] They are suitable for high-throughput screening. Tetrazolium assays, like MTT, rely on cellular dehydrogenases to form a colored formazan product.[1]

  • ATP Assays: These highly sensitive luminescent assays quantify ATP, which correlates with the number of viable cells. They are rapid and suitable for high-throughput applications.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye.

  • Live/Dead Staining (e.g., Calcein AM/Propidium Iodide): This method uses fluorescent dyes to simultaneously identify live (Calcein AM positive) and dead (Propidium Iodide positive) cells.

Q2: My compound is colored/fluorescent. Can this interfere with the assay?

A2: Yes, compound interference is a common issue. Colored compounds can interfere with absorbance-based assays, while fluorescent compounds can interfere with fluorescence-based assays. It is crucial to run a "no-cell" control containing your compound and the assay reagent to check for any direct reaction or change in absorbance/fluorescence.

Q3: I'm observing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results in cell viability assays can arise from several factors. These include:

  • Cell seeding density: Ensure a consistent number of cells are seeded in each well.

  • Compound solubility: Your compound must be fully solubilized in the culture medium to avoid variable effects due to precipitation.

  • Incubation times: Optimize and maintain consistent incubation times with both the compound and the assay reagent.

  • Pipetting errors: Careful and consistent pipetting techniques are crucial for reproducibility.

Q4: My results show a decrease in viability, but is it apoptosis or necrosis?

A4: Most viability assays measure a decrease in metabolic activity or loss of membrane integrity, which can occur in both apoptosis and necrosis. To determine the specific mechanism of cell death, you will need to perform additional assays that measure markers of apoptosis, such as caspase activity, DNA fragmentation (e.g., TUNEL assay), or changes in membrane asymmetry (e.g., Annexin V staining).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background in control wells Reagent degradation due to light exposure or improper storage. Media components reacting with the assay reagent.Store reagents as recommended and protect them from light. Run a "no-cell" control with just media and the assay reagent to check for background.
No effect of the compound observed The cell line may be resistant to the compound. The compound may be inactive or used at too low a concentration. The cell line may have a mutation in the target pathway.Use a positive control known to induce cell death in your cell line. Perform a dose-response experiment with a wide range of concentrations. Verify the genotype of your cell line if a specific pathway is being targeted.
"Edge effect" on the microplate Evaporation from the outer wells of the plate.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Overestimation of viability in metabolic assays The compound may be directly reducing the tetrazolium salt. Increased metabolic activity in response to cellular stress.Run a "no-cell" control with the compound and assay reagent. Confirm results with a non-metabolic assay (e.g., dye exclusion or ATP assay).

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (or your test compound) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G cluster_0 Experimental Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 24-72h) B->C D Add Viability Reagent (e.g., MTT, XTT, Resazurin) C->D E Incubate D->E F Measure Signal (Absorbance/Fluorescence) E->F G Data Analysis F->G

Caption: A typical workflow for a cell viability assay.

G cluster_1 Hypothetical Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Apoptosis Apoptosis TranscriptionFactor->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest

Caption: A hypothetical signaling cascade initiated by this compound.

G cluster_2 Troubleshooting Logic Start Inconsistent Results? CheckCells Check Cell Seeding & Passage Number Start->CheckCells CheckCompound Check Compound Solubility & Dilution Start->CheckCompound CheckAssay Run 'No-Cell' Control for Interference Start->CheckAssay CheckProtocol Review Incubation Times & Pipetting Technique Start->CheckProtocol Inconsistent Still Inconsistent CheckCells->Inconsistent CheckCompound->Inconsistent CheckAssay->Inconsistent Consistent Results Consistent CheckProtocol->Consistent If all checks pass CheckProtocol->Inconsistent Inconsistent->Start

Caption: A logical approach to troubleshooting inconsistent results.

References

Preventing GK563 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Gefitinib in experimental setups.

Troubleshooting Guide

This guide addresses common issues that can lead to Gefitinib degradation during experiments.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of Gefitinib Degradation of the compound due to improper storage.Store Gefitinib as a crystalline solid at -20°C for long-term stability, where it should be stable for at least two years. For short-term storage, room temperature (20-25°C or 68-77°F) in a dry place is acceptable.[1][2][3]
Degradation in aqueous solutions.Prepare fresh aqueous solutions for each experiment. If a stock solution in an organic solvent like DMSO is prepared, it can be stored at -20°C. When preparing aqueous buffers, first dissolve Gefitinib in DMSO and then dilute with the aqueous buffer. Aqueous solutions should not be stored for more than one day.[2]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Hydrolytic degradation.Maintain a neutral pH for your experimental solutions where possible. Gefitinib is susceptible to degradation under both acidic and basic conditions.[4] Significant degradation is observed when exposed to 1 N HCl or 1 N NaOH at 65°C.
Oxidative degradation.Avoid exposure to strong oxidizing agents. Degradation has been observed in the presence of hydrogen peroxide. If possible, purge solvents with an inert gas.
Photodegradation.Protect solutions containing Gefitinib from light. While some studies suggest it is relatively stable under photolytic conditions, it is good practice to store it in amber vials or cover containers with aluminum foil.
Variability in results between different experimental batches Inconsistent preparation of Gefitinib solutions.Standardize the protocol for preparing Gefitinib solutions, including the solvent used, concentration, and storage of stock solutions. Ensure complete dissolution; Gefitinib is soluble in DMSO and DMF at approximately 20 mg/mL.
Contamination of reagents or solvents.Use high-purity, fresh reagents and solvents for all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Gefitinib?

A1: The primary degradation pathways for Gefitinib are hydrolysis and oxidation. It undergoes significant degradation under acidic and basic conditions. Oxidative stress, for instance with hydrogen peroxide, also leads to degradation, forming products like Gefitinib N-oxide.

Q2: How should I store my Gefitinib stock solutions?

A2: For long-term storage, it is recommended to store Gefitinib as a solid at -20°C. If you prepare a stock solution in an organic solvent such as DMSO or DMF, it should also be stored at -20°C. Aqueous solutions of Gefitinib are not stable and should be prepared fresh for each experiment and used within a day.

Q3: My experiment requires a pH outside the neutral range. How can I minimize Gefitinib degradation?

A3: If your experiment requires acidic or basic conditions, it is crucial to minimize the exposure time of Gefitinib to these conditions. Consider adding Gefitinib to the solution immediately before your measurements. Running control experiments to quantify the extent of degradation under your specific conditions is also recommended.

Q4: Are there any known incompatibilities I should be aware of?

A4: Besides strong acids, bases, and oxidizing agents, be mindful of potential interactions with other components in your experimental setup. While specific incompatibilities with other reagents are not extensively documented in the provided search results, it is always good practice to perform compatibility studies if you are using a complex medium.

Q5: How can I detect Gefitinib degradation in my samples?

A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for detecting and quantifying Gefitinib and its degradation products. A stability-indicating HPLC method can separate the parent drug from its degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade Gefitinib to identify potential degradation products and assess the stability of the molecule under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Gefitinib in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 65°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 65°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 2 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 65°C for 24 hours.

  • Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) in a photostability chamber.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Workflow for Preventing Degradation in Cell-Based Assays

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment A Prepare fresh Gefitinib stock solution in DMSO (e.g., 10 mM) B Store stock solution at -20°C in small aliquots to avoid freeze-thaw cycles A->B C Thaw one aliquot of stock solution just before use D Dilute to final concentration in pre-warmed cell culture medium C->D E Add diluted Gefitinib to cells immediately D->E F For analytical confirmation, process samples promptly G If storage is necessary, freeze samples at -80°C F->G

Caption: Workflow for handling Gefitinib in cell-based assays.

Signaling Pathway

EGFR Signaling Pathway and Inhibition by Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competitively blocks the ATP binding site in the intracellular domain of EGFR, thereby inhibiting autophosphorylation and subsequent downstream signaling cascades that promote cell proliferation and survival.

EGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gefitinib Inhibition cluster_pathways Downstream Pathways EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Gefitinib Gefitinib ATP_binding ATP Binding Site Gefitinib->ATP_binding Blocks RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT JAK_STAT JAK-STAT Pathway P_EGFR->JAK_STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

References

Technical Support Center: Interpreting Unexpected Results with GK563

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Compound GK563: A novel, ATP-competitive small molecule inhibitor of the serine/threonine kinase STK1. This compound is under investigation for its potential as a therapeutic agent in cancers with an overactive STK1 signaling pathway.

Intended Mechanism of Action: this compound inhibits STK1, preventing the phosphorylation of the downstream transcription factor TF-A. This leads to reduced expression of the anti-apoptotic protein Bcl-2, thereby inducing apoptosis in cancer cells.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected decrease in cell viability after treating STK1-positive cancer cells with this compound. What are the potential causes?

A1: A lack of effect on cell viability can stem from several factors, ranging from experimental setup to compound-specific issues. Here are the primary areas to investigate:

  • Cellular Environment: The concentration of ATP in your in vitro kinase assay can significantly impact the apparent potency of an ATP-competitive inhibitor like this compound.[1] High ATP concentrations will require more inhibitor to achieve the same effect, leading to a higher IC50 value.

  • Compound Stability and Activity: Ensure the this compound stock is fresh and has been stored correctly. Compound degradation can lead to a loss of activity. It's also possible that the compound is being actively removed from the cells by efflux pumps.[2]

  • Assay Conditions: The choice of assay, cell seeding density, and incubation times are critical.[3][4] Different cell lines have varying metabolic rates, which can affect the readout of viability assays like the MTT assay.[4]

Troubleshooting Steps:

  • Confirm Target Engagement: Before assessing cell viability, confirm that this compound is inhibiting its target, STK1, in your cellular model. This can be done by performing a Western blot to check the phosphorylation status of the downstream target, TF-A.

  • Optimize Assay Parameters: Perform a matrix of experiments varying cell density and this compound incubation time to determine the optimal conditions for your specific cell line.

  • Use an Orthogonal Viability Assay: If you are using a metabolic-based assay (e.g., MTT, XTT), consider running a parallel assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay) or ATP content (e.g., CellTiter-Glo®). This can help rule out artifacts specific to one assay type.

Q2: My results show a U-shaped or bell-shaped dose-response curve, with increased cell proliferation at low this compound concentrations and toxicity only at high concentrations. Is this expected?

A2: This is a known, though complex, phenomenon that can be caused by several factors:

  • Compound Precipitation: At high concentrations, the compound may be precipitating out of the solution, reducing its effective concentration and leading to an apparent recovery in cell viability.

  • Paradoxical Pathway Activation: Some kinase inhibitors can paradoxically activate their target signaling pathway at certain concentrations. This can occur if the inhibitor stabilizes an active conformation of the kinase or affects a feedback loop in the pathway.

  • Off-Target Effects: Small molecule inhibitors are rarely perfectly specific. At lower concentrations, this compound might be interacting with an unintended target that promotes cell proliferation. The cytotoxic on-target effect may only become dominant at higher concentrations.

Troubleshooting Steps:

  • Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation.

  • Biochemical vs. Cellular Potency: Compare the IC50 of this compound in a cell-free biochemical assay with its EC50 in your cell-based assay. A large discrepancy can point towards cellular factors like membrane permeability or off-target effects.

  • Profiling Against Other Kinases: To investigate potential off-target effects, consider screening this compound against a panel of other kinases.

Q3: I can confirm target engagement via Western blot (decreased p-TF-A), but I do not see a corresponding increase in apoptosis markers like cleaved Caspase-3.

A3: This suggests a disconnect between target inhibition and the expected downstream biological outcome. Possible explanations include:

  • Redundant Survival Pathways: Cancer cells may have alternative "bypass" signaling pathways that compensate for the inhibition of the STK1 pathway, thus maintaining cell survival.

  • Cytostatic vs. Cytotoxic Effect: this compound might be causing cell cycle arrest (a cytostatic effect) rather than inducing cell death (a cytotoxic effect) in your specific cell model and time frame.

  • Insufficient Inhibition: The level of target inhibition achieved may not be sufficient to cross the threshold required to trigger apoptosis.

Troubleshooting Steps:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use an antibody array to screen for the activation of other survival signaling pathways in response to this compound treatment.

  • Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium iodide staining) to see if this compound is causing cells to arrest at a particular phase.

  • Time-Course Experiment: Extend the duration of this compound treatment. It's possible that the apoptotic response takes longer to manifest in your cell line.

Data Presentation

Table 1: Example of Expected vs. Unexpected IC50 Values for this compound in a Cell Viability Assay

Cell LineSTK1 StatusExpected IC50 (µM)Observed IC50 (µM)Potential Interpretation
Cell Line AWild-Type~1.00.95On-target effect as expected.
Cell Line BSTK1 Knockout> 502.5Suggests potent off-target toxicity.
Cell Line CWild-Type~1.525Possible compound instability, efflux, or high intracellular ATP.
Visualizations

Signaling Pathways and Workflows

STK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STK1 STK1 Receptor->STK1 Activates TFA TF-A STK1->TFA Phosphorylates pTFA p-TF-A Bcl2 Bcl-2 Gene (Anti-apoptotic) pTFA->Bcl2 Promotes Transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->STK1 Inhibits

Caption: Intended signaling pathway of STK1 and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No change in cell viability CheckTarget Confirm Target Engagement (Western Blot for p-TF-A) Start->CheckTarget TargetEngaged Is p-TF-A decreased? CheckTarget->TargetEngaged CheckAssay Optimize Assay Conditions (Cell density, time) TargetEngaged->CheckAssay No BypassPathway Investigate Bypass Pathways (e.g., Phospho-RTK Array) TargetEngaged->BypassPathway Yes AssayOptimized Is viability now affected? CheckAssay->AssayOptimized CheckCompound Investigate Compound (Stability, solubility) AssayOptimized->CheckCompound No Resolved Issue Resolved AssayOptimized->Resolved Yes OffTarget Investigate Off-Target Effects (e.g., Kinase Profiling) CheckCompound->OffTarget

Caption: Troubleshooting workflow for unexpected cell viability results with this compound.

Experimental Protocols
Protocol 1: Western Blot for STK1 Pathway Activation

This protocol is for assessing the phosphorylation status of TF-A following this compound treatment.

  • Cell Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

    • Wash cells twice with ice-cold PBS.

    • Add RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies for p-TF-A, total TF-A, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

Minimizing toxicity of GK563 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GK563

Disclaimer: Information on a compound specifically named "this compound" is not publicly available. This technical support guide is constructed based on a hypothetical scenario where this compound is a novel small molecule inhibitor designed for cancer therapy, which exhibits off-target mitochondrial toxicity. The principles and methodologies described are based on established practices in drug development and toxicology.[1]

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action of this compound and its observed toxicity?

A: this compound is a potent inhibitor of Polo-like Kinase 5 (PLK5), a key regulator of cell cycle progression. Its on-target effect is to halt proliferation and induce apoptosis in rapidly dividing cancer cells. However, at higher concentrations, this compound has been observed to cause off-target mitochondrial dysfunction, leading to unintended toxicity in certain cell types.[2][3] This is a known issue with some small molecule inhibitors, where unintended interactions lead to adverse cellular effects.[1]

Q2: Which cell lines are most sensitive to this compound-induced toxicity?

A: Cell lines with high metabolic activity and a reliance on mitochondrial oxidative phosphorylation are most sensitive to this compound's off-target effects. This includes cell lines like HepG2 (liver) and SH-SY5Y (neuronal), which show signs of toxicity at concentrations that are well-tolerated by more glycolytic cancer cell lines.[4] The use of media where glucose is replaced by galactose can help identify cells susceptible to mitochondrial toxicants.

Q3: What are the primary visual and biochemical signs of this compound toxicity?

A: Visually, toxicity manifests as increased cell detachment, cytoplasmic vacuolization, and membrane blebbing. Biochemically, the key indicators are a decrease in mitochondrial membrane potential (MMP), an increase in reactive oxygen species (ROS), and activation of caspase-3/7, confirming apoptosis.

Q4: Can the off-target toxicity of this compound be minimized or reversed?

A: Minimizing toxicity is achievable by carefully titrating this compound to the lowest effective concentration. Co-treatment with mitochondrial-protective agents, such as antioxidants (e.g., N-acetylcysteine), may alleviate some toxic effects, though this can potentially interfere with the on-target efficacy. Toxicity is generally not reversible once apoptosis is initiated.

Troubleshooting Guides

Problem 1: Excessive Cell Death in Non-Target Cell Lines at Low this compound Concentrations
  • Possible Cause 1: Cell Line Sensitivity. The cell line may be exceptionally reliant on mitochondrial respiration, making it highly sensitive to this compound.

    • Solution: Switch to a cell culture medium with high glucose. This can sometimes mask the effects of mitochondrial toxicants by allowing cells to derive energy primarily from glycolysis (the Crabtree effect). Compare cytotoxicity in glucose vs. galactose-supplemented media to confirm mitochondrial liability.

  • Possible Cause 2: Compound Instability. this compound may be degrading in the culture medium, leading to toxic byproducts.

    • Solution: Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Perform a stability check of the compound in your specific media conditions using HPLC.

  • Possible Cause 3: Inaccurate Concentration. Errors in serial dilution or stock concentration calculation.

    • Solution: Verify the concentration of your stock solution using spectrophotometry or another quantitative method. Use calibrated pipettes and prepare fresh serial dilutions for every experiment to minimize pipetting errors.

Problem 2: High Variability in IC50 Values Across Different Experiments
  • Possible Cause 1: Inconsistent Cell Health and Passage Number. Cells at high passage numbers can exhibit genetic drift and altered drug responses.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Regularly authenticate cell lines via STR profiling to ensure there is no cross-contamination.

  • Possible Cause 2: Variable Cell Seeding Density. Inconsistent initial cell numbers will lead to variable results.

    • Solution: Implement a strict cell counting and seeding protocol. Ensure a single-cell suspension before plating to avoid clumping and ensure even growth.

  • Possible Cause 3: Edge Effects in Multi-Well Plates. Wells on the perimeter of a plate are prone to evaporation, which can alter the effective compound concentration.

    • Solution: Avoid using the outer wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound (48h Treatment)

Cell LineTypePrimary Energy PathwayIC50 (µM)
A549Lung CarcinomaGlycolytic2.5
U-87 MGGlioblastomaGlycolytic3.1
HepG2Hepatocellular CarcinomaOxidative15.7
SH-SY5YNeuroblastomaOxidative18.2

Data is hypothetical and for illustrative purposes.

Table 2: Mitochondrial Toxicity Markers in HepG2 Cells (24h Treatment)

This compound Conc. (µM)Mitochondrial Membrane Potential (% of Control)Intracellular ROS (Fold Change)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100%1.01.0
585%1.81.5
1055%3.24.8
2020%6.59.2

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses the cationic dye JC-10, which accumulates in mitochondria based on their membrane potential.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time (e.g., 24 hours). Include a positive control such as CCCP (a known mitochondrial uncoupler).

  • Dye Loading: Prepare a 1X solution of JC-10 Assay Reagent. Remove the treatment media and add 100 µL of the JC-10 solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader.

    • Healthy Cells (Red): Excitation ~540 nm / Emission ~590 nm

    • Apoptotic Cells (Green): Excitation ~490 nm / Emission ~525 nm

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which fluoresces upon oxidation by ROS.

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Compound Treatment: Treat cells with this compound for the desired time.

  • Dye Loading: Remove treatment media and wash cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.

  • Incubation: Incubate at 37°C for 30 minutes, protected from light.

  • Fluorescence Reading: Wash cells once with PBS. Add 100 µL of PBS to each well. Measure fluorescence at Excitation ~485 nm / Emission ~535 nm.

  • Analysis: Normalize the fluorescence signal of treated cells to the vehicle control to determine the fold change in ROS production.

Visualizations

Signaling & Toxicity Pathway of this compound

GK563_Pathway cluster_on_target On-Target Effect (Cancer Cell) cluster_off_target Off-Target Effect (Sensitive Cell) GK563_on This compound PLK5 PLK5 Kinase GK563_on->PLK5 Inhibits CellCycle Cell Cycle Progression PLK5->CellCycle Apoptosis_on Apoptosis CellCycle->Apoptosis_on Block leads to GK563_off This compound Mito Mitochondria GK563_off->Mito Inhibits ETC MMP Loss of MMP Mito->MMP ROS Increased ROS MMP->ROS Apoptosis_off Apoptosis ROS->Apoptosis_off

Caption: On-target vs. off-target pathways of this compound.
Experimental Workflow for Toxicity Assessment

Toxicity_Workflow start Start: Observe Unexpected Cytotoxicity step1 1. Select Cancer & Non-Cancer Cell Lines start->step1 step2 2. Perform Dose-Response (IC50) Assay (e.g., CellTiter-Glo) step1->step2 decision1 Is IC50 in Non-Cancer Line Significantly Lower? step2->decision1 step3a 3a. Investigate Mitochondrial Toxicity decision1->step3a Yes step3b 3b. Proceed with On-Target Validation Experiments decision1->step3b No step4 4. Measure MMP (JC-10) & ROS (DCFDA) step3a->step4 step5 5. Analyze Apoptosis Pathway (Caspase-Glo) step4->step5 end End: Characterize Toxicity Profile step5->end

Caption: Workflow for investigating this compound cytotoxicity.
Troubleshooting Logic for High IC50 Variability

Troubleshooting_Tree start Problem: High IC50 Variability q1 Is cell passage number consistent (<20)? start->q1 a1_no Action: Thaw new, low-passage vial. Standardize passage protocol. q1->a1_no No q2 Is cell seeding density verified each time? q1->q2 Yes a1_no->q2 a2_no Action: Implement strict cell counting. Ensure single-cell suspension. q2->a2_no No q3 Are fresh dilutions of this compound used? q2->q3 Yes a2_no->q3 a3_no Action: Prepare fresh dilutions from stock for every experiment. q3->a3_no No end Result: Reduced Variability q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting IC50 variability.

References

Validation & Comparative

A Comparative Guide to iPLA₂ Inhibitors: GK563 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂) inhibitor, GK563, with other notable iPLA₂ inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most suitable inhibitor for their studies.

Introduction to iPLA₂ and its Inhibition

Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂ or iPLA₂β) is a key enzyme in cellular signaling, phospholipid metabolism, and membrane remodeling. Its activity has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurological disorders. Consequently, the development of potent and selective iPLA₂ inhibitors is of significant interest for both basic research and therapeutic applications. This guide focuses on the comparative efficacy and selectivity of this compound against other commonly used iPLA₂ inhibitors.

Quantitative Comparison of iPLA₂ Inhibitors

The inhibitory potency and selectivity of various compounds against different phospholipase A₂ isoforms are summarized below. This compound emerges as a highly potent and selective inhibitor of GVIA iPLA₂.

InhibitorTarget PLA₂ IsoformIC₅₀ / X_I(50)Selectivity ProfileMechanism of Action
This compound GVIA iPLA₂1 nM [1]Over 22,000-fold more selective for GVIA iPLA₂ than GIVA cPLA₂ (IC₅₀ = 22 µM)[1]β-lactone ring-based
FKGK18 GVIA iPLA₂ (iPLA₂β)~50 nM[2][3][4]~100-fold more potent against iPLA₂β than iPLA₂γ (IC₅₀ ~1-3 µM)Fluoroketone-based, reversible
GK187 GVIA iPLA₂X_I(50) = 0.0001Highly selective for GVIA iPLA₂ over GIVA cPLA₂ and GV sPLA₂Polyfluoroalkyl ketone-based
Bromoenol Lactone (BEL) GVIA iPLA₂ (iPLA₂β)~50 nM (S-enantiomer)S-enantiomer is ~10-fold selective for iPLA₂β over iPLA₂γ. Also inhibits other serine hydrolases.Irreversible, mechanism-based
MJ33 iPLA₂Not specifiedDescribed as a specific and competitive inhibitor of Prdx6-iPLA₂ activityReversible, active-site directed

IC₅₀ represents the half-maximal inhibitory concentration. X_I(50) is the mole fraction of the inhibitor in the mixed micelle interface required to inhibit 50% of the enzyme activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below is a representative protocol for an in vitro iPLA₂ activity assay.

In Vitro iPLA₂ Activity Assay (Mixed Micelle Assay)

This assay determines the inhibitory effect of a compound on the catalytic activity of iPLA₂ using a mixed micelle substrate system.

Objective: To measure the IC₅₀ value of an inhibitor against a specific PLA₂ isoform.

Methodology:

  • Preparation of Mixed Micelles:

    • The substrate consists of a specific phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), a surfactant (e.g., C12E8), and internal standards (e.g., 17:0 LPC and AA-d8) in a defined molar ratio.

    • For GVIA iPLA₂ assays, the substrate mixture is prepared to a final concentration of 100 µM phospholipid and 400 µM surfactant.

  • Enzyme and Inhibitor Preparation:

    • Purified recombinant human GVIA iPLA₂ is used.

    • The inhibitor (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Buffer Composition:

    • For GVIA iPLA₂: 100 mM HEPES (pH 7.5), 2 mM ATP, and 4 mM DTT.

    • For GIVA cPLA₂ (for selectivity testing): 100 mM HEPES (pH 7.5), 90 µM CaCl₂, and 2 mM DTT.

    • For GV sPLA₂ (for selectivity testing): 50 mM Tris-HCl (pH 8.0) and 5 mM CaCl₂.

  • Assay Procedure:

    • The enzymatic reaction is typically performed in a 96-well plate format.

    • The reaction is initiated by adding the enzyme to the wells containing the assay buffer, mixed micelles, and varying concentrations of the inhibitor.

    • The plate is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) with shaking.

  • Quenching and Analysis:

    • The reaction is terminated by adding a quenching solution, such as a methanol/acetonitrile mixture.

    • The levels of the product (lysophospholipid) and internal standards are quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Data Analysis:

    • The initial reaction rates are calculated from the amount of product formed over time.

    • The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving iPLA₂ and a general workflow for evaluating iPLA₂ inhibitors.

G cluster_stimuli Cellular Stress/Stimuli cluster_pathway iPLA₂-Mediated Apoptosis Pathway Proinflammatory Cytokines Proinflammatory Cytokines iPLA2 iPLA₂ Activation Proinflammatory Cytokines->iPLA2 ER Stress ER Stress ER Stress->iPLA2 PL Membrane Phospholipids iPLA2->PL Ceramide Ceramide Production iPLA2->Ceramide Induces Neutral Sphingomyelinase LPC Lysophosphatidylcholine (LPC) Generation PL->LPC Hydrolysis Mito Mitochondrial Pathway Activation LPC->Mito Ceramide->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: iPLA₂-mediated apoptosis signaling pathway.

G cluster_workflow Inhibitor Evaluation Workflow start Start: Select Inhibitor assay In Vitro Enzyme Assay (e.g., Mixed Micelle) start->assay ic50 Determine IC₅₀ assay->ic50 selectivity Selectivity Profiling (vs. other PLA₂ isoforms) ic50->selectivity cellular Cell-Based Assays (e.g., AA Release, Apoptosis) selectivity->cellular invivo In Vivo Model Studies cellular->invivo end End: Characterize Inhibitor Profile invivo->end

Caption: Experimental workflow for iPLA₂ inhibitor characterization.

Conclusion

This compound stands out as a highly potent and selective inhibitor of GVIA iPLA₂, demonstrating a nanomolar IC₅₀ and exceptional selectivity over other PLA₂ isoforms. Its distinct β-lactone-based mechanism of action provides a valuable tool for researchers studying the specific roles of GVIA iPLA₂. In comparison, while other inhibitors like FKGK18 and BEL are also potent, they may exhibit different selectivity profiles or mechanisms of action (e.g., reversibility vs. irreversibility) that should be considered based on the experimental context. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of studies aimed at elucidating the function of iPLA₂ and the effects of its inhibition.

References

A Comparative Guide to iPLA₂ Inhibitors: GK563 vs. Bromoenol Lactone (BEL)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, inflammation, and neurodegenerative diseases, the precise inhibition of calcium-independent phospholipase A₂ (iPLA₂) is a critical experimental tool. Among the available inhibitors, GK563 and Bromoenol Lactone (BEL) are two prominent compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Biochemical and Cellular Activity: A Head-to-Head Comparison

This compound emerges as a highly potent and selective inhibitor of Group VIA (GVIA) iPLA₂, also known as PLA2G6. In contrast, while BEL is a widely used iPLA₂ inhibitor, it exhibits significant off-target effects, most notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), which can confound experimental results.

FeatureThis compoundBromoenol Lactone (BEL)
Target Enzyme Group VIA Ca²⁺-independent Phospholipase A₂ (GVIA iPLA₂)[1][2][3]Group VI Ca²⁺-independent Phospholipase A₂ (iPLA₂)[4]
Potency (IC₅₀) 1 nM for GVIA iPLA₂[1](S)-BEL: 2 µM for iPLA₂β; (R)-BEL: ~0.6 µM for iPLA₂γ
Selectivity 22,000-fold more active against GVIA iPLA₂ than GIVA cPLA₂>1,000-fold selective for iPLA₂ over cPLA₂ ((S)-BEL)
Off-Target Effects Not prominently reportedInhibits phosphatidate phosphohydrolase-1 (PAP-1), can induce apoptosis via PAP-1 inhibition
Mode of Action Not specified in the provided resultsIrreversible, mechanism-based inhibitor
Cellular Effects Reduces β-cell apoptosis induced by proinflammatory cytokinesPromotes apoptosis in various cell lines, inhibits antigen-stimulated mast cell exocytosis

Mechanism of Action and Signaling Pathways

This compound: A Specific Modulator of iPLA₂ Activity

This compound acts as a highly specific inhibitor of GVIA iPLA₂, an enzyme crucial for phospholipid remodeling and the generation of signaling molecules. By blocking iPLA₂, this compound prevents the hydrolysis of phospholipids, thereby impacting downstream inflammatory and apoptotic pathways.

GK563_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids iPLA2 iPLA2 Arachidonic_Acid Arachidonic_Acid iPLA2->Arachidonic_Acid Hydrolysis Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid Hydrolysis This compound This compound This compound->iPLA2 Inhibition Downstream_Signaling Downstream_Signaling Arachidonic_Acid->Downstream_Signaling Lysophospholipid->Downstream_Signaling

Caption: this compound selectively inhibits iPLA₂, blocking phospholipid hydrolysis.

BEL: A Dual Inhibitor with Broader Consequences

BEL's utility is complicated by its off-target inhibition of PAP-1, an enzyme involved in the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG). This dual inhibition can lead to cellular effects that are independent of iPLA₂ activity, such as the induction of apoptosis.

BEL_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids iPLA2 iPLA2 Arachidonic_Acid Arachidonic_Acid iPLA2->Arachidonic_Acid BEL BEL BEL->iPLA2 Inhibition PAP1 PAP1 BEL->PAP1 Inhibition Apoptosis Apoptosis BEL->Apoptosis Induces via PAP-1 inhibition DAG DAG PAP1->DAG PAP1->Apoptosis Prevents Phosphatidate Phosphatidate Phosphatidate->PAP1

Caption: BEL inhibits both iPLA₂ and PAP-1, leading to off-target effects.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are summaries of methodologies used to characterize this compound and BEL.

iPLA₂ Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of iPLA₂.

  • Enzyme Source: Recombinant human iPLA₂ or cell lysates known to express the enzyme.

  • Substrate: A fluorescently or radioactively labeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine).

  • Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound or BEL) are incubated in a suitable buffer at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • Product Separation: The hydrolyzed fatty acid product is separated from the unreacted substrate using thin-layer chromatography (TLC) or another chromatographic method.

  • Quantification: The amount of product is quantified using a scintillation counter (for radiolabeled substrates) or a fluorometer (for fluorescent substrates).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Apoptosis Assay

This protocol assesses the effect of the inhibitors on cell viability and apoptosis.

  • Cell Culture: A suitable cell line (e.g., INS-1 β-cells for this compound studies, or U937, THP-1 for BEL studies) is cultured under standard conditions.

  • Treatment: Cells are treated with the inhibitor (this compound or BEL) at various concentrations, with or without an apoptotic stimulus (e.g., proinflammatory cytokines like IL-1β and IFN-γ).

  • Incubation: Cells are incubated for a specified period (e.g., 16-24 hours).

  • Apoptosis Detection: Apoptosis can be measured using several methods:

    • Annexin V/Propidium Iodide (PI) Staining: Stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Caspase Activity Assays: The activity of key apoptotic enzymes like caspase-3 and caspase-9 can be measured using colorimetric or fluorometric substrates.

    • DNA Fragmentation Analysis: Detection of DNA laddering on an agarose gel or using a TUNEL assay.

  • Data Analysis: The percentage of apoptotic cells in treated versus untreated control groups is quantified and compared.

Experimental Workflow

The selection and validation of an iPLA₂ inhibitor for a specific research question should follow a logical workflow.

Experimental_Workflow Define_Question Define Research Question (Role of iPLA2 in...) Select_Inhibitor Select Inhibitor (this compound for specificity, BEL with caution) Define_Question->Select_Inhibitor In_Vitro_Assay In Vitro Enzymatic Assay (Confirm IC50 and selectivity) Select_Inhibitor->In_Vitro_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Apoptosis, Cytokine Release) In_Vitro_Assay->Cell_Based_Assay Validate_Specificity Validate Specificity (Use of negative controls, siRNA knockdown of iPLA2) Cell_Based_Assay->Validate_Specificity Interpret_Results Interpret Results in Context of Inhibitor Properties Validate_Specificity->Interpret_Results

References

Unveiling the Superior Selectivity of GK563 for GVIA iPLA2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly selective enzyme inhibitors is paramount. This guide provides a comprehensive comparison of the novel β-lactone-based inhibitor, GK563, with other known inhibitors of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), a critical enzyme implicated in various cellular processes and diseases.

This document details the superior potency and selectivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Performance Comparison of GVIA iPLA2 Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other well-established GVIA iPLA2 inhibitors. The data clearly demonstrates the exceptional profile of this compound.

InhibitorGVIA iPLA2 (PNPLA9)GIVA cPLA2 (PLA2G4A)GV sPLA2 (PLA2G5)Selectivity (GVIA vs GIVA)
This compound XI(50) = 0.0000021 22,000-fold less activeData not available~22,000-fold
GK187 XI(50) = 0.0001No significant inhibitionNo significant inhibitionHigh
FKGK18 IC50 = 50 nM195-fold less potent>455-fold less potent~195-fold
Bromoenol lactone (BEL) Irreversible inhibitorDoes not inhibitData not availableHigh

XI(50) : Mole fraction of inhibitor required for 50% inhibition in a mixed micelle assay. IC50 : Concentration of inhibitor required for 50% inhibition.

Experimental Methodologies

The determination of inhibitor potency and selectivity is crucial for validating new therapeutic agents. Below are detailed protocols for key experiments used to characterize GVIA iPLA2 inhibitors.

In Vitro Phospholipase A2 Inhibition Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific phospholipase A2 isoform.

Materials:

  • Purified recombinant human GVIA iPLA2, GIVA cPLA2, and GV sPLA2 enzymes.

  • Fluorescent phospholipid substrate (e.g., BODIPY-labeled PC).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.5.

  • Triton X-100 (for mixed micelle formation).

  • Inhibitor compounds (this compound and others) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplate, black, clear bottom.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Mixed Micelles: Prepare a solution of the fluorescent phospholipid substrate and Triton X-100 in the assay buffer to form mixed micelles. The final concentration of the substrate is typically in the low micromolar range, and Triton X-100 is used at a concentration above its critical micelle concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Preparation: Dilute the purified PLA2 enzymes in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • To the wells of the 96-well plate, add the following in order:

      • Assay Buffer

      • Inhibitor solution (or vehicle control)

      • Enzyme solution

    • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add the mixed micelle substrate solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate. Measurements are typically taken kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or XI(50) value.

Visualizing the Science: Pathways and Workflows

To better understand the context and methodology of this compound validation, the following diagrams illustrate the GVIA iPLA2 signaling pathway and a typical experimental workflow for inhibitor screening.

GVIA_iPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids AA Arachidonic Acid PL->AA LysoPL Lysophospholipids PL->LysoPL iPLA2 GVIA iPLA2 (inactive) iPLA2_active GVIA iPLA2 (active) iPLA2->iPLA2_active Activation iPLA2_active->PL Hydrolyzes CaMKIIb CaMKIIβ CaMKIIb->iPLA2_active Forms complex with and regulates Caspase3 Caspase-3 Caspase3->iPLA2_active Cleavage and activation Downstream Downstream Signaling (e.g., Pro-inflammatory mediators) AA->Downstream LysoPL->Downstream This compound This compound This compound->iPLA2_active Inhibits

Caption: GVIA iPLA2 Signaling Pathway and Point of Inhibition by this compound.

Inhibitor_Validation_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation Lib Compound Library HTS High-Throughput Screening (e.g., Fluorometric Assay) Lib->HTS Hits Initial Hits HTS->Hits Dose Dose-Response Analysis (IC50/XI(50) Determination) Hits->Dose Selectivity Selectivity Profiling (vs. other PLA2 isoforms) Dose->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead Validated Lead Compound (e.g., this compound) Mechanism->Lead Cell Cell-based Assays Lead->Cell InVivo In Vivo Models Cell->InVivo

Caption: Experimental Workflow for GVIA iPLA2 Inhibitor Validation.

Conclusion

The data presented in this guide unequivocally establishes this compound as a highly potent and exceptionally selective inhibitor of GVIA iPLA2. Its significant selectivity over other major phospholipase A2 isoforms, such as GIVA cPLA2, makes it an invaluable tool for researchers studying the specific roles of GVIA iPLA2 in health and disease. The detailed experimental protocols provided herein offer a robust framework for the validation and comparison of iPLA2 inhibitors, ensuring reproducibility and accuracy in future research endeavors. The development of highly selective inhibitors like this compound is a critical step forward in the potential therapeutic targeting of GVIA iPLA2 for a range of pathological conditions.

Unveiling the Selectivity of GK563: A Comparative Guide to Phospholipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the inhibitory activity of GK563 across various phospholipase families, supported by experimental data and protocols. This compound has emerged as a highly potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), an enzyme implicated in various physiological and pathological processes, including inflammation and neurodegenerative diseases.

This document summarizes the cross-reactivity of this compound with other key phospholipases, namely Group IVA cytosolic PLA₂ (GIVA cPLA₂), Group V secreted PLA₂ (GV sPLA₂), and provides context regarding the broader classes of phospholipase C (PLC) and phospholipase D (PLD).

Comparative Analysis of this compound Inhibition Across Phospholipase A₂ Isoforms

Experimental data robustly demonstrates the exceptional selectivity of this compound for GVIA iPLA₂ over other PLA₂ isoforms. The inhibitory potency is typically expressed as the mole fraction of the inhibitor in the mixed micelle assay required for 50% inhibition (XI(50)) or the half-maximal inhibitory concentration (IC₅₀).

CompoundGVIA iPLA₂ (XI(50))GIVA cPLA₂ (% Inhibition at 0.091 mole fraction)GV sPLA₂ (% Inhibition at 0.091 mole fraction)Reference
This compound (a related pentafluoroethyl ketone) 0.0001< 25%32.8%[1]
FKGK11 (a precursor to GK187)0.0073Not specified28%[2][3]
FKGK18 (a potent trifluoromethyl ketone analog)0.0002195-fold less potent than against GVIA iPLA₂>455-fold less potent than against GVIA iPLA₂[4][5]

Note: this compound is closely related to the highly potent and selective inhibitor 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one (GK187), for which more extensive comparative data is available. The data presented for GK187 is representative of the class of compounds to which this compound belongs.

Cross-reactivity with Phospholipase C and Phospholipase D

Currently, there is a lack of published data specifically evaluating the cross-reactivity of this compound with phospholipase C (PLC) and phospholipase D (PLD) isoforms. The primary focus of research on this compound and related fluoroketone inhibitors has been on their selectivity among the phospholipase A₂ family due to their structural similarity to the fatty acid substrate of PLA₂s.

Experimental Protocols

Determination of Phospholipase A₂ Inhibition

The inhibitory activity of this compound and related compounds against GVIA iPLA₂, GIVA cPLA₂, and GV sPLA₂ is typically determined using a mixed-micelle based assay.

1. Preparation of Mixed Micelles:

  • Substrate phospholipids, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), are mixed with a detergent, commonly Triton X-100, in an appropriate buffer.

  • The mixture is sonicated or vortexed to form uniform mixed micelles.

2. Enzyme Assay:

  • The recombinant human PLA₂ enzyme (GVIA iPLA₂, GIVA cPLA₂, or GV sPLA₂) is added to the mixed micelle solution.

  • The reaction is initiated in a buffer solution containing necessary co-factors (e.g., ATP for GVIA iPLA₂, Ca²⁺ for GIVA cPLA₂ and GV sPLA₂).

  • For inhibition studies, the inhibitor (this compound), dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme before the addition of the substrate.

3. Measurement of Activity:

  • The enzymatic reaction, which releases a fatty acid from the sn-2 position of the phospholipid, is allowed to proceed for a defined period at a controlled temperature (typically 40°C).

  • The reaction is quenched, and the released fatty acid is extracted.

  • The amount of released fatty acid is quantified, often using radiolabeled substrates and scintillation counting, or by mass spectrometry.

4. Data Analysis:

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

  • The XI(50) value, representing the mole fraction of the inhibitor in the mixed micelle that produces 50% inhibition, is determined from dose-response curves.

General Protocol for Phospholipase C Activity Assay (for context)

While no data exists for this compound, a typical PLC assay involves:

  • Substrate: A common substrate is phosphatidylinositol 4,5-bisphosphate (PIP₂), which can be radiolabeled.

  • Reaction: The PLC enzyme is incubated with the substrate in a suitable buffer.

  • Detection: The reaction products, inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), are separated and quantified. For colorimetric assays, a substrate like p-nitrophenylphosphorylcholine (NPPC) can be used, where the release of p-nitrophenol is measured spectrophotometrically.

General Protocol for Phospholipase D Activity Assay (for context)

A general PLD assay protocol includes:

  • Substrate: Phosphatidylcholine (PC) is the primary substrate.

  • Reaction: PLD catalyzes the hydrolysis of PC to produce phosphatidic acid (PA) and choline.

  • Detection: The production of choline can be measured using a coupled enzymatic assay with choline oxidase and horseradish peroxidase, leading to a colorimetric or fluorometric signal.

Signaling Pathways and Experimental Workflow

To visually represent the context of this compound's action, the following diagrams illustrate the general signaling pathways for the different phospholipase families and a typical experimental workflow for assessing PLA₂ inhibition.

GVIA_iPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids iPLA2 GVIA iPLA₂ PL->iPLA2 Hydrolysis AA Arachidonic Acid iPLA2->AA LysoPL Lysophospholipid iPLA2->LysoPL Prostaglandins Prostaglandins AA->Prostaglandins COX Leukotrienes Leukotrienes AA->Leukotrienes LOX This compound This compound This compound->iPLA2

Caption: GVIA iPLA₂ signaling pathway and the inhibitory action of this compound.

GIVA_cPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids cPLA2 GIVA cPLA₂ PL->cPLA2 Hydrolysis cPLA2->PL Translocation AA Arachidonic Acid cPLA2->AA LysoPL Lysophospholipid cPLA2->LysoPL Ca Ca²⁺ Ca->cPLA2 Activation Stimulus Stimulus Stimulus->Ca

Caption: GIVA cPLA₂ signaling pathway, highlighting calcium-dependent activation.

GV_sPLA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane sPLA2 GV sPLA₂ PL Phospholipids sPLA2->PL Hydrolysis AA Arachidonic Acid PL->AA LysoPL Lysophospholipid PL->LysoPL

Caption: GV sPLA₂ signaling, acting on the outer leaflet of the cell membrane.

PLA2_Inhibition_Assay_Workflow prep_micelles Prepare Mixed Micelles (Phospholipid + Detergent) initiate_reaction Initiate Reaction (Add Micelles) prep_micelles->initiate_reaction prep_inhibitor Prepare Inhibitor Stock (this compound in DMSO) pre_incubation Pre-incubate Enzyme with Inhibitor prep_inhibitor->pre_incubation pre_incubation->initiate_reaction incubation Incubate at 40°C initiate_reaction->incubation quench_reaction Quench Reaction incubation->quench_reaction extract_fa Extract Free Fatty Acids quench_reaction->extract_fa quantify Quantify Fatty Acids (e.g., Scintillation Counting) extract_fa->quantify analyze Analyze Data (Calculate % Inhibition and X_I(50)) quantify->analyze

Caption: Experimental workflow for determining PLA₂ inhibition.

References

A Comparative Guide to the Reproducibility of GK563's Anti-Apoptotic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-apoptotic compound GK563 against a class of well-documented pro-apoptotic agents, the Glycogen Synthase Kinase 3 (GSK-3) inhibitors. While publicly available data on the reproducibility of this compound's effects is limited, this guide aims to offer a framework for evaluation by presenting available data and comparing its mechanism of action with that of extensively studied alternatives.

Introduction to this compound and Apoptotic Regulation

This compound is a selective inhibitor of Ca2+-independent phospholipase A2 (GVIA iPLA2), with a reported IC50 of 1 nM, making it a highly potent agent.[1] It has been shown to reduce β-cell apoptosis induced by proinflammatory cytokines, suggesting its potential in treating autoimmune diseases like type 1 diabetes.[1] Apoptosis, or programmed cell death, is a critical cellular process, and its dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. This compound's anti-apoptotic action positions it as a potential therapeutic agent for diseases characterized by excessive cell death.

In contrast, GSK-3 inhibitors are widely investigated for their ability to induce apoptosis in various cancer cell lines, making them valuable tools for cancer research and potential anti-cancer therapeutics.[2][3][4] This guide will use several well-studied GSK-3 inhibitors as a benchmark to discuss the types of data and experimental protocols necessary for assessing the reproducibility of a compound's effect on apoptosis.

Quantitative Data on Apoptotic Effects

The following tables summarize available quantitative data for this compound and representative GSK-3 inhibitors. It is important to note that the data are compiled from different studies with varying cell types, compound concentrations, and treatment durations. Therefore, direct comparison of potency should be made with caution. The consistency of effects for GSK-3 inhibitors across multiple studies, however, suggests a reproducible mechanism of action.

Table 1: Effects of this compound and GSK-3 Inhibitors on Cell Viability and Apoptosis

CompoundClassCell LineConcentrationTreatment TimeEffectReference
This compound iPLA2 InhibitorINS-1 (Insulinoma)1-10 µMNot SpecifiedInhibition of cytokine-induced apoptosis
GSK-3 Inhibitor IX (BIO) GSK-3 InhibitorCD133+/CD44+ (Prostate Cancer)2.5 - 10 µM48 hDose-dependent increase in apoptosis
SB216763 GSK-3 InhibitorNeuro-2A (Neuroblastoma)25 µM48 - 96 h~40-50% increase in apoptotic nuclei
SB415286 GSK-3 InhibitorKG1a, K562 (Leukemia)40 µMNot SpecifiedInduction of apoptosis
CHIR99021 GSK-3 InhibitorVA-ES-BJ (Epithelioid Sarcoma)100 µM24 - 48 hNo significant increase in apoptosis (cell cycle arrest)

Table 2: Effects of GSK-3 Inhibitors on Caspase Activity

CompoundCell LineConcentrationTreatment TimeEffect on CaspasesReference
GSK-3 Inhibitor IX (BIO) Glioblastoma Multiforme (GBM)Not SpecifiedNot SpecifiedIncreased expression of caspase-3 and -8
SB216763 Human OsteosarcomaNot SpecifiedNot SpecifiedIncreased cleaved caspase-9 and -3
SB415286 Leukemic cell lines40 µMNot SpecifiedActivation of intrinsic caspase pathway

Signaling Pathways

Understanding the signaling pathways affected by a compound is crucial for interpreting the reproducibility of its effects.

This compound and the iPLA2 Pathway

This compound inhibits iPLA2β, an enzyme that hydrolyzes phospholipids to generate free fatty acids and lysophospholipids. In the context of apoptosis, iPLA2β activation has been linked to ER stress-induced apoptosis. By inhibiting iPLA2β, this compound likely prevents the downstream signaling events that lead to caspase activation and cell death in specific contexts, such as cytokine-induced stress in pancreatic β-cells.

GK563_Pathway Cytokines Pro-inflammatory Cytokines ER_Stress ER Stress Cytokines->ER_Stress iPLA2b iPLA2β (Group VIA PLA2) ER_Stress->iPLA2b Lipid_Mediators Pro-apoptotic Lipid Mediators iPLA2b->Lipid_Mediators This compound This compound This compound->iPLA2b Inhibits Apoptosis β-cell Apoptosis Lipid_Mediators->Apoptosis

This compound Anti-Apoptotic Signaling Pathway
GSK-3 Inhibitors and Apoptosis Pathways

GSK-3 has a paradoxical role in apoptosis, either promoting or inhibiting it depending on the cellular context and the specific signaling pathway. GSK-3 inhibitors, by inactivating GSK-3, can trigger apoptosis in many cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and leading to caspase activation.

GSK3_Pathway GSK3_Inhibitors GSK-3 Inhibitors (e.g., BIO, SB216763) GSK3 GSK-3β (Active) GSK3_Inhibitors->GSK3 Inhibit Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↓XIAP) GSK3->Bcl2_Family Normally Regulates Mitochondria Mitochondrial Depolarization Bcl2_Family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis

GSK-3 Inhibitor Pro-Apoptotic Signaling Pathway

Experimental Protocols

Reproducibility of results is critically dependent on detailed and consistent experimental protocols. Below are methodologies for key assays used to quantify apoptosis.

Experimental Workflow for Assessing Reproducibility

A systematic approach is necessary to evaluate the reproducibility of a compound's anti-apoptotic effects. This involves multi-level validation, from repeating experiments within the same lab to inter-laboratory comparisons.

Reproducibility_Workflow cluster_0 Phase 1: Intra-Lab Validation cluster_1 Phase 2: Mechanistic Confirmation cluster_2 Phase 3: Inter-Lab & In Vivo Validation A Dose-Response & Time-Course (e.g., Annexin V/PI Assay) B Perform ≥3 Independent Replicates A->B C Statistical Analysis (Mean, SD, SEM) B->C D Orthogonal Assays (e.g., Caspase Activity, TUNEL) C->D E Western Blot for Apoptotic Markers (Cleaved PARP, Caspases) D->E F Test in Different Cell Lines & by Different Researchers E->F G In Vivo Model Testing (if applicable) F->G H Compare with Published Data G->H

Workflow for Reproducibility Assessment
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

1. Cell Preparation:

  • Culture cells to the desired confluence and treat with this compound or a comparator compound for the specified duration. Include both positive and negative controls.

  • For adherent cells, gently detach them using a non-enzymatic dissociation solution or trypsin. For suspension cells, proceed to the next step.

  • Collect cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them once with cold 1X PBS.

2. Staining:

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

3. Analysis:

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

1. Lysate Preparation:

  • Plate and treat cells as described for the Annexin V assay.

  • Collect 1-5 x 10^6 cells by centrifugation and wash with cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

2. Assay Reaction:

  • Add 50 µL of 2X Reaction Buffer containing DTT to each sample.

  • Add 5 µL of the caspase-3 substrate (e.g., DEVD-AFC).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

3. Measurement:

  • Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • The fold-increase in caspase-3 activity is determined by comparing the fluorescence of treated samples to an untreated control.

Conclusion

The reproducibility of a compound's biological effects is a cornerstone of reliable scientific research and drug development. While this compound shows promise as a selective anti-apoptotic agent, particularly in the context of β-cell protection, the publicly available data is not yet sufficient to fully assess the reproducibility of its effects across different experimental systems.

In contrast, the pro-apoptotic effects of GSK-3 inhibitors are well-documented in numerous studies, providing a robust body of evidence for their mechanism of action. By employing systematic workflows and standardized, detailed protocols such as those outlined in this guide, researchers can rigorously evaluate the reproducibility of novel compounds like this compound. Future studies should focus on generating comprehensive dose-response and time-course data, utilizing orthogonal assays to confirm the mechanism of action, and performing validation across multiple cell lines and laboratories to firmly establish the reproducibility of this compound's anti-apoptotic effects.

References

Unveiling the Better Choice for iPLA2 Inhibition: A Head-to-Head Comparison of GK563 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, pharmacology, and drug development, the precise modulation of enzymatic activity is paramount. Calcium-independent phospholipase A2 (iPLA2) has emerged as a critical player in a multitude of cellular processes, including inflammation, apoptosis, and signal transduction. Consequently, the scientific community has developed sophisticated tools to probe and inhibit its function. This guide provides a comprehensive comparison of two prominent methods for iPLA2 inhibition: the potent small molecule inhibitor GK563 and the gene-silencing technique of small interfering RNA (siRNA) knockdown.

This comparison guide delves into the efficacy, methodology, and functional implications of both approaches, supported by experimental data, to empower researchers in selecting the optimal tool for their specific experimental needs.

At a Glance: this compound vs. iPLA2 siRNA

FeatureThis compound (Chemical Inhibition)siRNA (Genetic Knockdown)
Mechanism of Action Direct, reversible or irreversible binding to the iPLA2 enzyme, inhibiting its catalytic activity.Post-transcriptional gene silencing by degrading iPLA2 mRNA, preventing protein synthesis.
Potency & Specificity This compound is a highly potent and selective inhibitor of GVIA iPLA2 with an IC50 of 1 nM. It exhibits 22,000-fold higher selectivity for GVIA iPLA2 over GIVA cPLA2.[1]High specificity for the target iPLA2 mRNA sequence, minimizing off-target effects with proper design. The extent of knockdown can be significant.
Onset of Action Rapid, with effects observed shortly after administration.Delayed onset, requiring time for mRNA degradation and protein turnover (typically 24-72 hours).
Duration of Effect Duration is dependent on the compound's half-life and cellular washout rates.Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable expression of shRNA).
Reversibility Effects of reversible inhibitors can be washed out.Generally considered irreversible for the lifespan of the cell after initial knockdown, requiring new protein synthesis to restore function.
Off-Target Effects Potential for off-target binding to other proteins, though this compound is highly selective.Can have off-target effects due to partial complementarity with other mRNAs. Careful siRNA design and validation are crucial.
Delivery Can be directly added to cell culture media or administered in vivo.Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) to enter cells.
Applications Acute studies, in vivo applications, and situations requiring rapid inhibition.Studies requiring long-term inhibition, investigation of the specific role of the iPLA2 protein, and target validation.

Efficacy Showdown: A Quantitative Comparison

To provide a direct comparison of the efficacy of chemical inhibition versus genetic knockdown of iPLA2, we present data from a study investigating the role of iPLA2β in myocardial ischemia/reperfusion injury. While this study utilized the potent iPLA2 inhibitor bromoenol lactone (BEL) and not this compound, the data offers a valuable quantitative insight into the comparative effectiveness of the two approaches on key cellular outcomes.

Table 1: Comparative Efficacy of iPLA2 Inhibition by Bromoenol Lactone (BEL) and siRNA in Neonatal Rat Ventricular Myocytes

EndpointControlBromoenol Lactone (BEL)iPLA2β siRNA
Cell Death (LDH Release, % of Control) 100%~50% reduction~30% reduction
Lysophosphatidylcholine (LPC) Release (% of Control) 100%~40% reduction~25% reduction
Apoptosis (TUNEL-positive cells, %) ~35%~15%~20%

Data is approximated from figures in Liu et al., 2018. "iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury."

These results demonstrate that both chemical inhibition and siRNA knockdown effectively reduce iPLA2-mediated cellular damage, with the chemical inhibitor showing a slightly more pronounced effect in this particular experimental setup.

Deep Dive into the Mechanisms

To understand the functional consequences of iPLA2 inhibition, it is crucial to grasp its role in cellular signaling. iPLA2 hydrolyzes the sn-2 ester bond of phospholipids, generating a free fatty acid (often arachidonic acid) and a lysophospholipid. These products can act as signaling molecules in various pathways.

G cluster_membrane Cell Membrane Phospholipid Phospholipid iPLA2 iPLA2 (Calcium-Independent Phospholipase A2) Phospholipid->iPLA2 Substrate AA Arachidonic Acid iPLA2->AA LPL Lysophospholipid iPLA2->LPL Apoptosis Apoptosis iPLA2->Apoptosis Prostaglandins Prostaglandins AA->Prostaglandins Leukotrienes Leukotrienes AA->Leukotrienes CellSignaling Cell Signaling LPL->CellSignaling Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->iPLA2 Inhibits siRNA iPLA2 siRNA mRNA iPLA2 mRNA siRNA->mRNA Degrades Ribosome Ribosome mRNA->Ribosome Translation Ribosome->iPLA2 Synthesis G cluster_this compound This compound Protocol cluster_siRNA siRNA Protocol A1 Plate Cells A2 Prepare this compound Solution A1->A2 A3 Treat Cells A2->A3 A4 Incubate (1-24h) A3->A4 A5 Perform Assay A4->A5 B1 Plate Cells B2 Prepare Transfection Complexes B1->B2 B3 Transfect Cells B2->B3 B4 Incubate (24-72h) B3->B4 B5 Validate Knockdown B4->B5 B6 Perform Assay B5->B6 G start Start: Need to Inhibit iPLA2 q1 Is rapid inhibition required? start->q1 q2 Is long-term inhibition needed? q1->q2 No This compound Use this compound q1->this compound Yes q3 Is specificity for the iPLA2 protein critical? q2->q3 No siRNA Use iPLA2 siRNA q2->siRNA Yes q3->this compound No q3->siRNA Yes

References

Independent Validation of GK563's IC50 Value: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GK563, a potent inhibitor of Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2), with alternative compounds. Experimental data, detailed protocols, and pathway visualizations are presented to support independent validation and further research.

This compound has been identified as a highly potent and selective inhibitor of GVIA iPLA2, with a reported IC50 value of 1 nM. Its selectivity is underscored by a significantly weaker inhibition of the related GIVA cPLA2 enzyme, with an IC50 value of 22 μM. This guide offers a comparative analysis of this compound with other known GVIA iPLA2 inhibitors, details the experimental methodology for IC50 determination, and illustrates the key signaling pathway influenced by this enzyme.

Comparative Analysis of GVIA iPLA2 Inhibitors

The potency of this compound is benchmarked against several other inhibitors targeting GVIA iPLA2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives. A lower IC50 value indicates a higher potency.

CompoundTargetIC50 Value (GVIA iPLA2)IC50 Value (Other PLA2s)Reference(s)
This compound GVIA iPLA2 1 nM 22 μM (GIVA cPLA2)
FKGK18GVIA iPLA2~50 nM>455-fold selective vs GV sPLA2, 195-fold vs GIVA cPLA2[1][2][3]
Bromoenol Lactone (BEL)GVIA iPLA2Not specifiedIrreversible inhibitor[4]
2-Oxoamide 13 (AX001)GVIA iPLA2XI(50) = 0.017 (mole fraction)Negligible inhibition of GIVA cPLA2
GK187GVIA iPLA2XI(50) = 0.0001 (mole fraction)No significant inhibition against GIVA cPLA2 or GV sPLA2

Signaling Pathway of GVIA iPLA2

GVIA iPLA2 plays a crucial role in cellular signaling by catalyzing the hydrolysis of phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids. These products act as second messengers in various signaling cascades, including those involving the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases (MAPK), thereby influencing processes like cell growth and proliferation.

GVIA_iPLA2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids GVIA_iPLA2 GVIA iPLA2 (Target of this compound) Phospholipids->GVIA_iPLA2 EGFR EGFR EGFR->GVIA_iPLA2 Activates Arachidonic_Acid Arachidonic Acid GVIA_iPLA2->Arachidonic_Acid Produces Lysophospholipids Lysophospholipids GVIA_iPLA2->Lysophospholipids Produces MAPK_Pathway MAPK Pathway Arachidonic_Acid->MAPK_Pathway Activates Lysophospholipids->MAPK_Pathway Activates Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth Promotes

GVIA iPLA2 signaling cascade.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of a GVIA iPLA2 inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock (e.g., this compound in DMSO) Serial_Dilution Perform Serial Dilution of Inhibitor Inhibitor_Prep->Serial_Dilution Enzyme_Prep Prepare GVIA iPLA2 Solution Incubation Incubate Enzyme with Inhibitor Concentrations Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorescent Phospholipid Substrate Reaction_Start Initiate Reaction with Substrate Addition Substrate_Prep->Reaction_Start Serial_Dilution->Incubation Incubation->Reaction_Start Fluorescence_Measurement Monitor Fluorescence Increase Over Time Reaction_Start->Fluorescence_Measurement Rate_Calculation Calculate Initial Reaction Rates Fluorescence_Measurement->Rate_Calculation Dose_Response Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Rate_Calculation->Dose_Response IC50_Determination Determine IC50 Value from Curve Dose_Response->IC50_Determination

Workflow for IC50 determination.

Experimental Protocols

In Vitro GVIA iPLA2 Inhibition Assay (Mixed Micellar Method)

This protocol is adapted from methods described for measuring the activity of phospholipase A2 enzymes.

1. Materials and Reagents:

  • Purified recombinant human GVIA iPLA2

  • Fluorescently labeled phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt; PED-A1)

  • Triton X-100

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Assay Buffer: 10 mM HEPES, pH 7.4, 300 mM NaCl, 60% glycerol, 8 mM Triton X-100, 4 mM EGTA, and 2 mg/ml of bovine serum albumin.

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

2. Preparation of Mixed Micelles:

  • Prepare a stock solution of the fluorescent phospholipid substrate in a suitable organic solvent (e.g., ethanol or chloroform).

  • In a glass tube, evaporate the solvent from the desired amount of substrate under a stream of nitrogen.

  • Add the appropriate volume of Assay Buffer containing Triton X-100 to the dried substrate.

  • Vortex thoroughly to form a homogenous mixed micelle solution.

3. Assay Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., this compound) in the Assay Buffer.

  • To each well of the 96-well plate, add a fixed amount of the GVIA iPLA2 enzyme solution.

  • Add the various concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control, e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the mixed micelle substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate.

4. Data Analysis:

  • Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cellular Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid in a cellular context.

1. Cell Culture and Labeling:

  • Culture a suitable cell line (e.g., macrophages or other cells expressing GVIA iPLA2) in appropriate growth medium.

  • Label the cellular phospholipids by incubating the cells with [3H]-arachidonic acid for several hours.

  • Wash the cells thoroughly with fresh medium to remove any unincorporated [3H]-arachidonic acid.

2. Inhibition Assay:

  • Pre-incubate the labeled cells with various concentrations of the inhibitor (e.g., this compound) for a defined period.

  • Stimulate the cells with an appropriate agonist (e.g., a calcium ionophore or a specific receptor agonist) to induce arachidonic acid release.

  • After the stimulation period, collect the cell culture supernatant.

3. Measurement of Arachidonic Acid Release:

  • Measure the amount of released [3H]-arachidonic acid in the supernatant using liquid scintillation counting.

  • Lyse the cells and measure the total incorporated radioactivity to normalize the data.

4. Data Analysis:

  • Calculate the percentage of arachidonic acid release for each inhibitor concentration compared to the stimulated control without inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value as described for the in vitro assay.

References

Comparative Study of GK563 Enantiomers: Information Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Our comprehensive search for scientific literature and experimental data regarding the enantiomers of a compound designated as "GK563" has yielded no specific results. At present, there is no publicly available information on the synthesis, isolation, or comparative biological activities of the enantiomers of this particular molecule.

Enantiomers are stereoisomers of a chiral molecule that are non-superimposable mirror images of each other. It is well-established in pharmacology and medicinal chemistry that individual enantiomers of a drug can exhibit significantly different biological activities.[1][2][3] This is due to the chiral nature of biological targets such as enzymes and receptors, which can lead to stereoselective interactions.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

Numerous examples in drug development highlight the importance of studying individual enantiomers. For instance, the S-enantiomer of citalopram is primarily responsible for its antidepressant effects, while the R-enantiomer is significantly less potent. Similarly, the tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, underscores the critical need for enantiomer-specific research.

While we cannot provide a comparative analysis of this compound enantiomers due to the lack of data, a general experimental workflow for such a study would typically involve the following steps:

General Experimental Workflow for Enantiomer Comparison

G cluster_0 Separation & Purity cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis Chiral Separation Chiral Separation Enantiomeric Purity Analysis Enantiomeric Purity Analysis Chiral Separation->Enantiomeric Purity Analysis Binding Assays Binding Assays Enantiomeric Purity Analysis->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Pharmacokinetic Studies Pharmacokinetic Studies Functional Assays->Pharmacokinetic Studies Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Comparative Analysis Comparative Analysis Pharmacodynamic Studies->Comparative Analysis

Caption: A generalized workflow for the comparative study of enantiomers, from separation to in vivo analysis.

Detailed Methodologies for Key Experiments

Should data on this compound become available, the following experimental protocols would be essential for a thorough comparative study.

Chiral Separation and Purity Analysis

Objective: To separate the enantiomers and determine their enantiomeric excess.

Methodology:

  • Chiral High-Performance Liquid Chromatography (HPLC): A common method for separating enantiomers.

    • Stationary Phase: A chiral stationary phase (CSP) is used. The selection of the CSP depends on the chemical properties of the compound.

    • Mobile Phase: A suitable solvent system is developed to achieve baseline separation of the enantiomers.

    • Detection: UV-Vis or mass spectrometry can be used for detection.

    • Purity Assessment: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

In Vitro Biological Assays

Objective: To compare the biological activity of the individual enantiomers at the molecular and cellular level.

  • Receptor Binding Assays:

    • Protocol: Radioligand binding assays or fluorescence-based assays can be used to determine the binding affinity (Ki or IC50) of each enantiomer to its target receptor. This involves incubating varying concentrations of the enantiomer with a preparation of the target receptor and a labeled ligand.

  • Functional Assays:

    • Protocol: These assays measure the functional consequence of receptor binding. For example, if the target is a G-protein coupled receptor, a cAMP assay or a calcium flux assay could be performed. The potency (EC50) and efficacy of each enantiomer would be determined.

In Vivo Studies

Objective: To evaluate the pharmacokinetic and pharmacodynamic properties of the enantiomers in a living organism.

  • Pharmacokinetic (PK) Studies:

    • Protocol: Each enantiomer is administered to laboratory animals (e.g., rats or mice). Blood samples are collected at various time points and the concentration of the enantiomer is measured using a validated analytical method (e.g., LC-MS/MS). Key PK parameters such as half-life, clearance, and bioavailability are then calculated. It is important to assess for any in vivo chiral inversion.

  • Pharmacodynamic (PD) Studies:

    • Protocol: The in vivo efficacy of each enantiomer is assessed using an appropriate animal model of the disease or condition of interest. Dose-response relationships are established to compare the in vivo potency and efficacy of the enantiomers.

Data Presentation

All quantitative data from these experiments would be summarized in tables for easy comparison.

Table 1: In Vitro Activity of this compound Enantiomers

EnantiomerBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
(+)-GK563Data Not AvailableData Not Available
(-)-GK563Data Not AvailableData Not Available

Table 2: Pharmacokinetic Properties of this compound Enantiomers in Rats

EnantiomerHalf-life (t1/2, h)Clearance (CL, L/h/kg)Bioavailability (F, %)
(+)-GK563Data Not AvailableData Not AvailableData Not Available
(-)-GK563Data Not AvailableData Not AvailableData Not Available

Conclusion

Without any available data on "this compound enantiomers," a comparative study cannot be conducted. The information provided above serves as a general guide for the methodologies and data presentation that would be required for such a study. Researchers with access to this compound are encouraged to perform these experiments to elucidate the pharmacological properties of its individual enantiomers. Should any scientific information regarding this compound become publicly available, this guide can be updated to provide a specific and detailed comparison.

References

Unveiling GK563: A Potent Modulator of Host Inflammatory Response with Potential Anti-Staphylococcal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activity of the novel β-lactone, GK563, reveals its standing as a highly potent and selective inhibitor of calcium-independent phospholipase A2 (GVIA iPLA2). While direct evidence of its efficacy against Staphylococcus aureus is not yet published, its mechanism of action, targeting a key enzyme in the host's inflammatory and antimicrobial response, positions it as a promising candidate for a novel, host-directed therapeutic strategy against this formidable pathogen.

This guide provides a detailed comparison of this compound's performance with other phospholipase A2 inhibitors, supported by available experimental data. It also delves into the experimental protocols for key assays and visualizes the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals interested in novel approaches to combat bacterial infections and inflammatory diseases.

Potent and Selective Inhibition of GVIA iPLA2

This compound, chemically identified as trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one, has emerged from a novel class of GVIA iPLA2 inhibitors based on a β-lactone ring structure.[1] This compound has demonstrated exceptional potency and selectivity, establishing it as a benchmark for inhibitors of this enzyme.

Comparative Inhibitory Activity of PLA2 Inhibitors
CompoundTarget PLA2XI(50)IC50Selectivity vs. GIVA cPLA2Reference
This compound GVIA iPLA2 0.0000021 1 nM 22,000-fold [1]
Bromoenol LactoneiPLA2Not ReportedNot ReportedNot Reported[2]
LY311727sPLA2Not ReportedNot ReportedNot Reported[3]
FKGK-11iPLA2Not ReportedNot ReportedNot Reported[4]

As the table indicates, this compound exhibits a remarkably low IC50 value of 1 nM, making it the most potent GVIA iPLA2 inhibitor reported to date. Its high selectivity against GIVA cPLA2 is a crucial feature, suggesting a lower likelihood of off-target effects.

Experimental Protocols

Determination of iPLA2 Inhibitory Activity

The inhibitory potency of this compound against GVIA iPLA2 was determined using a mixed micelle-based assay. This method is a standard for evaluating the activity of phospholipase A2 inhibitors.

Materials:

  • Human GVIA iPLA2 enzyme

  • Substrate: 1-palmitoyl-2-(1-[14C]-palmitoyl)-sn-glycero-3-phosphocholine

  • Mixed micelles composed of Triton X-100 and phosphatidylcholine

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare mixed micelles containing the radiolabeled substrate.

  • Pre-incubate the GVIA iPLA2 enzyme with varying concentrations of the inhibitor (this compound) in the assay buffer for a specified period at a controlled temperature (e.g., 40 °C for 20 minutes).

  • Initiate the enzymatic reaction by adding the mixed micelle substrate to the enzyme-inhibitor mixture.

  • Allow the reaction to proceed for a defined time (e.g., 20 minutes).

  • Terminate the reaction by adding a stop solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4).

  • Extract the released radiolabeled free fatty acid (palmitic acid) using an organic solvent (e.g., heptane).

  • Quantify the amount of radioactivity in the extracted fatty acid using liquid scintillation counting.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the XI(50) (mole fraction of inhibitor in the mixed micelle that produces 50% inhibition) and IC50 values.

β-Cell Apoptosis Assay

This compound has been shown to reduce β-cell apoptosis induced by proinflammatory cytokines. The following protocol outlines a general method for assessing this activity.

Cell Culture and Treatment:

  • Culture a pancreatic β-cell line (e.g., INS-1) or isolated primary pancreatic islets in appropriate culture medium.

  • Induce apoptosis by treating the cells with a cocktail of proinflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ), for a specified duration (e.g., 24-48 hours).

  • In parallel, treat cells with the cytokine cocktail in the presence of varying concentrations of this compound.

Apoptosis Measurement (Caspase-3/7 Activity Assay):

  • After the treatment period, lyse the cells to release their contents.

  • Add a luminogenic caspase-3/7 substrate to the cell lysates. This substrate is cleaved by active caspase-3 and -7, producing a luminescent signal.

  • Measure the luminescence using a luminometer. The intensity of the signal is directly proportional to the amount of caspase-3/7 activity.

  • Compare the caspase activity in cells treated with cytokines alone to those co-treated with this compound to determine the inhibitor's effect on apoptosis.

Signaling Pathways and Potential Mechanism of Action

Host Defense Against Staphylococcus aureus and the Role of PLA2

Phospholipase A2 enzymes, particularly the secreted forms like group IIA sPLA2, are integral components of the innate immune response against Gram-positive bacteria, including S. aureus. These enzymes exert their antibacterial effect by hydrolyzing the phospholipids in the bacterial cell membrane, leading to membrane disruption and bacterial death. The host's inflammatory response to S. aureus infection often involves the mobilization of these sPLA2 enzymes to the site of infection.

G cluster_host_response Host Cell cluster_extracellular Extracellular Space S_aureus Staphylococcus aureus PAMPs PAMPs S_aureus->PAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPKs) PRRs->Signaling_Cascade sPLA2_Induction Induction of sPLA2-IIA Expression & Secretion Signaling_Cascade->sPLA2_Induction sPLA2_IIA Secreted sPLA2-IIA sPLA2_Induction->sPLA2_IIA Bacterial_Membrane Bacterial Membrane Phospholipids sPLA2_IIA->Bacterial_Membrane Hydrolysis Membrane_Damage Membrane Damage & Bacterial Lysis Bacterial_Membrane->Membrane_Damage

Potential Role of this compound in Modulating Host Response

While this compound inhibits GVIA iPLA2, a different isoform from the bactericidal sPLA2-IIA, there is significant crosstalk between different PLA2 families. iPLA2s are involved in cellular signaling and inflammatory responses. Inhibition of GVIA iPLA2 by this compound could modulate the host's inflammatory response to S. aureus in several ways. For instance, it might reduce the production of pro-inflammatory lipid mediators that contribute to tissue damage during infection. The observed anti-apoptotic effect of this compound in pancreatic β-cells under inflammatory conditions further suggests its potential to protect host cells from damage during a robust immune response to infection.

G cluster_infection S. aureus Infection cluster_inflammation Inflammatory Response S_aureus Staphylococcus aureus Host_Cell Host Cell S_aureus->Host_Cell Infection Cytokines Pro-inflammatory Cytokines Host_Cell->Cytokines Induces iPLA2_Activation GVIA iPLA2 Activation Cytokines->iPLA2_Activation Lipid_Mediators Pro-inflammatory Lipid Mediators iPLA2_Activation->Lipid_Mediators Cell_Damage Host Cell Damage & Apoptosis Lipid_Mediators->Cell_Damage This compound This compound This compound->iPLA2_Activation Inhibits

Comparison with Traditional Anti-Staphylococcal Agents

The therapeutic approach offered by this compound is fundamentally different from that of traditional antibiotics that directly target bacterial components.

FeatureTraditional Antibiotics (e.g., β-lactams, vancomycin)This compound (Potential Host-Directed Therapy)
Target Bacterial structures (cell wall, ribosomes, DNA gyrase)Host enzyme (GVIA iPLA2)
Mechanism of Action Bactericidal or bacteriostaticModulation of host inflammatory and immune response
Potential for Resistance High, due to direct selective pressure on bacteriaPotentially lower, as the target is a host protein
Spectrum of Activity Varies (narrow to broad)Likely independent of bacterial resistance mechanisms
Potential Side Effects Dysbiosis, allergic reactions, direct toxicityModulation of host inflammatory pathways could have systemic effects

Conclusion

This compound is a highly potent and selective inhibitor of GVIA iPLA2 with demonstrated anti-apoptotic activity in the context of inflammation. While its direct antibacterial activity against Staphylococcus aureus has not been reported, its ability to modulate the host's inflammatory response through the inhibition of a key signaling enzyme presents a novel and compelling therapeutic strategy. By targeting a host pathway, this compound could potentially circumvent the growing challenge of antibiotic resistance. Further research is warranted to explore the efficacy of this compound in preclinical models of S. aureus infection to validate its potential as a first-in-class, host-directed therapy. This approach could usher in a new era of anti-infective treatments that enhance the body's own defense mechanisms to combat bacterial pathogens.

References

A Comparative Guide to GK563 and Novel iPLA2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of GK563 against other novel inhibitors of calcium-independent phospholipase A2 (iPLA2), offering researchers, scientists, and drug development professionals a detailed comparison of their performance based on available experimental data.

Introduction to iPLA2 and its Inhibition

Calcium-independent phospholipase A2 (iPLA2), particularly the Group VIA (GVIA) isoform, plays a critical role in various cellular processes, including membrane homeostasis, signal transduction, and apoptosis.[1] Dysregulation of iPLA2 activity has been implicated in a range of diseases, such as diabetes, neurodegenerative disorders, and inflammation, making it a compelling target for therapeutic intervention. This has spurred the development of potent and selective iPLA2 inhibitors.

This compound is a recently developed, highly potent and selective inhibitor of GVIA iPLA2, belonging to the β-lactone class of compounds. This guide compares the inhibitory activity and selectivity of this compound with other notable iPLA2 inhibitors, primarily the fluoroketone-based inhibitor FKGK18 and the classical, non-selective inhibitor bromoenol lactone (BEL).

Comparative Performance of iPLA2 Inhibitors

The inhibitory potency (IC50) and selectivity are crucial parameters for evaluating the efficacy and potential off-target effects of enzyme inhibitors. The following tables summarize the available data for this compound and other key iPLA2 inhibitors.

Table 1: Inhibitory Potency (IC50) against GVIA iPLA2

InhibitorChemical ClassIC50 (nM)Reference
This compound β-Lactone1 [2][3]
FKGK18Fluoroketone100[2]
Bromoenol Lactone (BEL)Haloenol lactoneVaries (Irreversible)[1]

Table 2: Selectivity Profile of iPLA2 Inhibitors

InhibitorSelectivity for GVIA iPLA2 over GIVA cPLA2Reference
This compound 22,000-fold
FKGK18195-fold
Bromoenol Lactone (BEL)Non-selective, inhibits other enzymes

Mechanism of Action

The distinct chemical structures of these inhibitors lead to different mechanisms of action at the molecular level.

  • This compound (β-Lactone): this compound acts as a mechanism-based irreversible inhibitor. The strained β-lactone ring is susceptible to nucleophilic attack by the active site serine residue (Ser519) of GVIA iPLA2, leading to the formation of a stable covalent acyl-enzyme intermediate and subsequent inactivation of the enzyme.

  • FKGK18 (Fluoroketone): Fluoroketone-based inhibitors like FKGK18 are potent reversible inhibitors. The electrophilic ketone carbonyl carbon is attacked by the active site serine, forming a hemiacetal adduct. The electron-withdrawing fluorine atoms stabilize this adduct, leading to potent inhibition.

  • Bromoenol Lactone (BEL): BEL is a well-known irreversible inhibitor of iPLA2. However, its mechanism is less specific, and it is known to react with other cellular nucleophiles, leading to off-target effects.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed protocol for a fluorogenic iPLA2 inhibition assay is provided below. This method is widely used to determine the potency of iPLA2 inhibitors.

Protocol: In Vitro iPLA2 Inhibition Assay using a Fluorogenic Substrate

1. Materials and Reagents:

  • Recombinant human GVIA iPLA2 enzyme

  • Fluorogenic iPLA2 substrate (e.g., PED6 from Thermo Fisher Scientific)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA

  • Inhibitors: this compound, FKGK18, and other compounds of interest, dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

2. Experimental Procedure:

  • Enzyme Preparation: Dilute the recombinant GVIA iPLA2 enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitors (e.g., 10-point, 3-fold serial dilution) in DMSO. Further dilute these in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

    • Add 2 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 485/538 nm for PED6).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context and methodology of these inhibitor studies. The following diagrams were created using Graphviz (DOT language).

G cluster_stimuli Pro-inflammatory Cytokines / ER Stress cluster_pathway iPLA2-Mediated Apoptotic Pathway in β-Cells cluster_inhibition Inhibition Stimuli Cytokines (e.g., IL-1β, IFN-γ) ER Stress iPLA2 iPLA2β Activation Stimuli->iPLA2 PL_hydrolysis Phospholipid Hydrolysis iPLA2->PL_hydrolysis Ceramide Ceramide Production iPLA2->Ceramide via Neutral Sphingomyelinase LPLs Lysophospholipids (e.g., LPC) PL_hydrolysis->LPLs Mitochondria Mitochondrial Dysfunction (Cytochrome c release) Ceramide->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis β-Cell Apoptosis Caspase3->Apoptosis This compound This compound This compound->iPLA2 Novel_Inhibitors Novel iPLA2 Inhibitors Novel_Inhibitors->iPLA2

Caption: iPLA2 signaling pathway in beta-cell apoptosis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - iPLA2 Enzyme - Inhibitors (this compound, etc.) - Fluorogenic Substrate Plate Dispense Enzyme & Inhibitors into 96-well Plate Reagents->Plate Preincubation Pre-incubate for 30 min Plate->Preincubation Substrate_add Add Fluorogenic Substrate Preincubation->Substrate_add Measurement Kinetic Fluorescence Reading Substrate_add->Measurement Velocity Calculate Initial Reaction Velocity Measurement->Velocity Normalization Normalize Data to Controls Velocity->Normalization Plotting Plot Inhibition Curve Normalization->Plotting IC50 Determine IC50 Value Plotting->IC50

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of research and drug development, proper chemical handling and disposal are paramount for ensuring personnel safety and environmental protection. While specific disposal protocols are readily available for known chemicals, researchers may occasionally encounter substances with unclear or partial identification, such as a hypothetical "GK563." Without a specific chemical name or CAS number, a direct Safety Data Sheet (SDS) cannot be located, making standard disposal procedures inaccessible.

This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of unidentified or poorly labeled chemical waste, in line with best practices for laboratory safety.

General Principles for Unidentified Chemical Waste

When a chemical cannot be positively identified, it must be treated as hazardous until proven otherwise. The primary goal is to prevent accidental exposure, incompatible mixing, and improper disposal that could lead to regulatory non-compliance and safety incidents.

Immediate Steps for an Unidentified Chemical
  • Do Not Dispose: Under no circumstances should an unidentified chemical be disposed of down the drain or in regular trash.[1][2][3]

  • Isolate the Container: Secure the container in a designated and properly ventilated waste accumulation area. Ensure it is segregated from other chemicals to prevent accidental reactions.[1][4]

  • Label as "Hazardous Waste - Caution Unknown": Clearly mark the container with a hazardous waste label. Indicate that the contents are unknown and include the date of discovery and the location of origin (e.g., laboratory number).

  • Consult Internal Safety Resources: Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety officer. They are equipped to provide guidance and may have protocols for identifying unknown substances.

Procedural Workflow for Unidentified Chemical Disposal

The following diagram outlines the decision-making process for handling a chemical for which the identity is not immediately clear.

start Unidentified Chemical (e.g., 'this compound') Found check_label Is the full chemical name or CAS number available? start->check_label find_sds Locate the Safety Data Sheet (SDS) check_label->find_sds Yes treat_as_unknown Treat as Unknown Hazardous Waste check_label->treat_as_unknown No follow_sds Follow specific disposal procedures outlined in the SDS find_sds->follow_sds isolate Isolate and label container: 'Hazardous Waste - Caution Unknown' treat_as_unknown->isolate contact_ehs Contact Environmental Health & Safety (EHS) isolate->contact_ehs ehs_manages EHS manages identification and disposal contact_ehs->ehs_manages

References

Personal protective equipment for handling GK563

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for handling the novel spleen tyrosine kinase (SYK) inhibitor, GK563. As a potent, biologically active small molecule, this compound must be handled with care to minimize exposure and ensure a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent kinase inhibitor necessitates handling it as a hazardous compound. The following PPE is mandatory for all procedures involving this compound in solid form or in solution.

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.

Physicochemical and Storage Information

The following data for this compound and its common solvents are based on information for similar SYK inhibitors (Fostamatinib, Entospletinib) and the respective solvent SDS.

SubstanceFormMolecular WeightStorage TemperatureKey Hazards
This compound (Inferred) SolidNot specified-20°C (as solid and in solution)Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.
Dimethyl Sulfoxide (DMSO) Liquid78.13 g/mol Room TemperatureCombustible liquid, skin and eye irritant. Readily absorbed through the skin and may carry other dissolved chemicals into the body.[1][2]
Methylcellulose SolidVariesRoom TemperatureMay form combustible dust concentrations in air.[3][4]

Experimental Protocols: Handling and Solution Preparation

Adherence to a strict operational plan is critical to minimize exposure and ensure the integrity of the compound.

3.1. Engineering Controls

  • All procedures involving the handling of solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood.

3.2. Step-by-Step Solution Preparation

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Use dedicated spatulas and weighing boats inside the fume hood. Handle the solid compound carefully to avoid generating dust.

  • Solvent Addition: For in vitro studies, slowly add anhydrous Dimethyl Sulfoxide (DMSO) to the vial containing the solid this compound to the desired concentration. For in vivo studies, 0.5% methylcellulose is used as a vehicle.

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution. Gentle warming may be applied if necessary, but be mindful of the compound's stability.

  • Storage: Store stock solutions in clearly labeled, sealed containers at -20°C. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage A Don Appropriate PPE B Prepare Fume Hood A->B C Equilibrate this compound to Room Temp B->C D Weigh Solid this compound C->D E Add Solvent (e.g., DMSO) D->E F Dissolve (Vortex/Sonicate) E->F G Aliquot into Single-Use Vials F->G H Store at -20°C G->H

Diagram 1: Experimental workflow for this compound solution preparation.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[1]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and launder it separately before reuse.

G cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Vials, Tips) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.